Product packaging for (Rac)-Nebivolol-d2,15N(Cat. No.:)

(Rac)-Nebivolol-d2,15N

Cat. No.: B12376808
M. Wt: 408.4 g/mol
InChI Key: KOHIRBRYDXPAMZ-BEEBXBCDSA-N
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Description

(Rac)-Nebivolol-d2,15N is a stable isotope-labeled analog of racemic Nebivolol, specifically designed for use as an internal standard in quantitative bioanalytical methods such as LC-MS and GC-MS. The incorporation of deuterium (d2) and Nitrogen-15 (15N) into the molecular structure provides a mass shift that allows for clear differentiation from the unlabeled analyte, thereby improving the accuracy and reliability of pharmacokinetic and metabolic studies. Nebivolol is a potent, third-generation adrenergic receptor antagonist that is highly selective for β1-receptors at low doses. Its unique mechanism involves not only beta-blockade but also the modulation of endogenous nitric oxide (NO) production, leading to vasodilatory effects. The racemic mixture consists of two enantiomers, which contribute to its complex pharmacological profile. This labeled compound is essential for researchers investigating the absorption, distribution, metabolism, and excretion (ADME) of nebivolol. It is critical for ensuring data integrity in complex matrices. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25F2NO4 B12376808 (Rac)-Nebivolol-d2,15N

Properties

Molecular Formula

C22H25F2NO4

Molecular Weight

408.4 g/mol

IUPAC Name

1-(4-deuterio-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-[[2-(4-deuterio-6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl](15N)amino]ethanol

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/i1D,2D,25+1

InChI Key

KOHIRBRYDXPAMZ-BEEBXBCDSA-N

Isomeric SMILES

[2H]C1CC(OC2=C1C=C(C=C2)F)C(C[15NH]CC(C3CC(C4=C(O3)C=CC(=C4)F)[2H])O)O

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis and Purification of (Rac)-Nebivolol-d2,15N: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of the Synthetic Strategy

The synthesis of (Rac)-Nebivolol involves the coupling of two key chroman-based intermediates. The strategy outlined here focuses on the introduction of the isotopic labels at specific, synthetically accessible positions. The deuterium atoms will be incorporated into one of the ethylene bridges, and the ¹⁵N atom will be introduced as the central amine.

The general synthetic approach for Nebivolol involves the preparation of two key epoxide intermediates derived from 6-fluorochroman-2-carboxylic acid. These epoxides, a mixture of diastereomers, are then coupled with a protected amine, followed by deprotection to yield Nebivolol.[1] For the synthesis of (Rac)-Nebivolol-d2,15N, we will adapt this route to incorporate the isotopic labels.

Experimental Protocols

Synthesis of Key Intermediates

The synthesis begins with the preparation of the crucial chroman epoxide intermediates. The separation of the diastereomeric epoxides is a critical step to ensure the desired stereochemistry in the final product.[2] Advanced chromatographic techniques, such as centrifugal partition chromatography (CPC), have been shown to be effective for this separation, achieving purities exceeding 99%.[2]

Protocol for the Separation of Chromane Epoxide Diastereomers:

A detailed protocol for the separation of these isomers using a ternary solvent system of n-hexane/methanol/water has been described.[2] This method can be scaled up for pilot-scale production, yielding high-purity diastereomers.[2]

Introduction of Isotopic Labels

Deuterium Labeling:

To introduce the two deuterium atoms, a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), can be used in the reduction of a suitable keto precursor to the corresponding alcohol. This step would be performed on one of the chroman intermediates prior to the epoxide formation.

¹⁵N Labeling:

The ¹⁵N label will be introduced using ¹⁵N-benzylamine as the nitrogen source. This labeled benzylamine will be reacted with the deuterated and non-deuterated epoxide intermediates in a subsequent coupling step.

Coupling and Deprotection

The isotopically labeled intermediates will be coupled to form the protected (Rac)-Nebivolol-d2,¹⁵N. The final step involves the deprotection of the amine, typically through hydrogenolysis to remove the benzyl group, yielding the final product.[3]

Purification of this compound

The purification of the final compound is crucial to remove any unreacted starting materials, byproducts, and undesired stereoisomers. Nebivolol has four chiral centers, leading to the possibility of ten stereoisomers.[1]

Purification Techniques:

  • Crystallization: Fractional crystallization is a common method used to separate diastereomeric pairs of Nebivolol intermediates and the final product.[4]

  • Chromatography: High-performance liquid chromatography (HPLC), particularly preparative HPLC, is a powerful technique for separating stereoisomers.[5][6] Reverse-phase chromatography using non-chiral adsorbents has also been developed as a scalable and economical method for the separation of Nebivolol isomers.[7] A tandem two-column chromatography method has been shown to produce d- and l-nebivolol with greater than 98% purity.[7]

Impurity Profiling:

A thorough impurity profiling of the final product is essential. An isocratic reverse-phase HPLC method can be used to detect and quantify any process-related impurities and degradation products.[8]

Data Presentation

Table 1: Summary of Analytical Data for Purified Nebivolol Isomers

Parameterd-Nebivololl-Nebivolol
Purity (by HPLC)> 98%[7]> 98%[7]
Loading Capacity (Prep. Chrom.)56 g/L of adsorbent[7]56 g/L of adsorbent[7]
Productivity (Prep. Chrom.)20 g/L/day[7]20 g/L/day[7]

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow for this compound.

Logical Relationship of Purification Steps

The purification process often involves a multi-step approach to achieve the desired purity.

Purification_Logic Start Crude this compound Step1 Fractional Crystallization (Removal of major diastereomers) Start->Step1 Step2 Preparative HPLC (Separation of remaining isomers) Step1->Step2 Step3 Final Crystallization (Salt formation & final polishing) Step2->Step3 End High-Purity this compound Step3->End

References

Technical Guide: (Rac)-Nebivolol-d2,15N - Certificate of Analysis and Isotopic Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the certificate of analysis, with a focus on isotopic purity, for (Rac)-Nebivolol-d2,15N. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. This document outlines the typical data presented in a Certificate of Analysis, details the experimental protocols for determining isotopic purity, and illustrates the signaling pathway of Nebivolol.

Certificate of Analysis

A Certificate of Analysis (CoA) for an isotopically labeled compound like this compound provides critical data on its identity, purity, and quality. Below is a representative summary of the quantitative data typically found in a CoA, presented in a structured table for clarity.

Table 1: Representative Certificate of Analysis for this compound

ParameterSpecificationResult
Identity
AppearanceWhite to Off-White SolidConforms
¹H-NMRConforms to StructureConforms
Mass Spectrum (ESI+)Consistent with StructureConforms
Purity
Chemical Purity (HPLC)≥98.0%99.5%
Isotopic Purity
Isotopic Enrichment (d2)≥95%98.2%
Isotopic Enrichment (15N)≥99%99.6%
Deuterium IncorporationReport1.95 (d2)
Physical Properties
Melting PointReport220-225 °C
SolubilityReportSoluble in DMSO
Residual Solvents
As per USP <467>ReportMeets Requirements

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity is a critical quality control step for isotopically labeled compounds. The two primary analytical techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS) for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for quantifying the level of isotopic enrichment.[1][2]

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used.[3]

  • Data Acquisition: The sample is infused directly or injected via an LC system into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A full scan mass spectrum is acquired over a relevant m/z range to encompass the unlabeled, partially labeled, and fully labeled species.

  • Data Analysis:

    • The theoretical isotopic distribution for the unlabeled compound and the desired labeled compound (this compound) is calculated.[4]

    • The relative intensities of the ion peaks corresponding to the different isotopic species in the experimental mass spectrum are measured.

    • Corrections are made for the natural abundance of isotopes (e.g., ¹³C) to accurately determine the enrichment of the incorporated isotopes (²H and ¹⁵N).[5]

    • The isotopic purity is calculated as the percentage of the desired labeled species relative to all isotopic species of the compound.[6]

Workflow for Isotopic Purity Determination by Mass Spectrometry:

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing and Analysis prep1 Dissolve this compound prep2 Dilute to Working Concentration prep1->prep2 ms1 Inject Sample into HRMS prep2->ms1 ms2 Acquire Full Scan Spectrum ms1->ms2 data1 Measure Ion Peak Intensities ms2->data1 data2 Correct for Natural Isotope Abundance data1->data2 data3 Calculate Isotopic Enrichment data2->data3 cluster_0 Nebivolol Enantiomers cluster_1 Receptor Interaction cluster_2 Downstream Effects d_neb d-Nebivolol beta1 Beta-1 Adrenergic Receptor (Cardiac Myocytes) d_neb->beta1 Antagonism l_neb l-Nebivolol beta3 Beta-3 Adrenergic Receptor (Endothelial Cells) l_neb->beta3 Agonism cardiac Decreased Heart Rate & Contractility beta1->cardiac enos eNOS Activation beta3->enos no Nitric Oxide (NO) Production enos->no vaso Vasodilation no->vaso

References

An In-depth Technical Guide on the Physical and Chemical Stability of (Rac)-Nebivolol-d2,15N

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-Nebivolol is a third-generation β1-adrenergic receptor antagonist used in the management of hypertension.[1] It is a racemic mixture of two enantiomers. The d-enantiomer is a potent and selective β1-adrenoceptor antagonist, while the l-enantiomer is responsible for nitric oxide-mediated vasodilation. A thorough understanding of its physical and chemical stability is crucial for its formulation, storage, and therapeutic efficacy. This guide provides a detailed overview of the stability of Nebivolol under various stress conditions, based on forced degradation studies.

Chemical Structure
  • Chemical Name: α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]

  • Molecular Formula: C₂₂H₂₅F₂NO₄

  • Molecular Weight: 405.44 g/mol

For (Rac)-Nebivolol-d2,15N, two deuterium atoms and one ¹⁵N atom replace two hydrogen atoms and one ¹⁴N atom, respectively. This labeling is primarily for use as an internal standard in quantitative bioanalytical assays.

Physical and Chemical Stability

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug molecule.[2] Nebivolol has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Summary of Forced Degradation Studies

The stability of Nebivolol under different stress conditions is summarized below. The quantitative data from various studies are presented in Table 1.

Stress ConditionReagents and ConditionsObservationReference
Acid Hydrolysis 0.1 N HCl, 80°C, 2 hoursSusceptible to degradation, with a major degradation peak observed.[2][3]
1 N HCl, 1 hourDegradation observed.
Base Hydrolysis 0.1 N NaOH, 80°C, 2 hoursVery susceptible to degradation, with approximately 20% reduction in the parent drug peak and multiple degradation products.[2]
1 N NaOH, 1 hourDegradation observed.
Neutral Hydrolysis Water, 80°C, 2 hoursPartial degradation observed.[2][3]
60°C, 8 hoursNo degradation observed.
Oxidative Degradation 3% H₂O₂, room temperaturePartial degradation observed.[2][3]
10% H₂O₂, 24 hoursDegradation observed.
30% H₂O₂Significant decomposition occurred.[4]
Thermal Degradation Dry heat, 90°C, 2 hoursPartial degradation observed.[2]
Dry heatStable.[4]
Photolytic Degradation UV lightNo significant influence on the drug.[4]
Simulated sunlightUndergoes direct photolysis. The presence of dissolved organic matter can either promote or retard photodegradation.[5]

Table 1: Summary of Forced Degradation Studies on Nebivolol Hydrochloride.

Experimental Protocols

Detailed methodologies for the key forced degradation experiments are provided below.

Forced Degradation Stock Solution Preparation

A stock solution of analytically pure Nebivolol hydrochloride (25 mg) is prepared by dissolving it in a 25 ml volumetric flask with methanol.[2] This stock solution is then used for the various stress studies.

Acid Hydrolysis
  • Protocol: 1 ml of the stock solution is taken in a 10 ml volumetric flask. 5 ml of 0.1 N HCl is added, and the solution is boiled for 2 hours at 80°C.[2] After cooling, the solution is neutralized and diluted with the mobile phase to a final concentration of 5 µg/ml for analysis.[2]

  • Analysis: The stressed sample is analyzed by a stability-indicating HPLC method to resolve the degradation products from the parent drug.

Base Hydrolysis
  • Protocol: 1 ml of the stock solution is placed in a 10 ml volumetric flask. 5 ml of 0.1 N NaOH is added, and the mixture is heated at 80°C for 2 hours.[2] After cooling, the solution is neutralized and diluted with the mobile phase to a final concentration of 5 µg/ml.[2]

  • Analysis: The sample is analyzed using a validated HPLC method.

Neutral Hydrolysis
  • Protocol: 1 ml of the stock solution is combined with 5 ml of water in a 10 ml volumetric flask and boiled at 80°C for 2 hours.[2] The solution is then cooled and diluted with the mobile phase to a final concentration of 5 µg/ml.[2]

  • Analysis: Chromatographic analysis is performed to assess the extent of degradation.

Oxidative Degradation
  • Protocol: 1 ml of the stock solution is treated with 5 ml of 3% hydrogen peroxide in a 10 ml volumetric flask.[2] The solution is kept at room temperature, and after the specified time, it is diluted with the mobile phase to a final concentration of 5 µg/ml.[2]

  • Analysis: The sample is injected into the HPLC system for analysis.

Thermal Degradation
  • Protocol: A sample of the bulk drug is exposed to dry heat in an oven at 90°C for 2 hours.[2] After heating, 25 mg of the drug is weighed, dissolved in methanol in a 25 ml volumetric flask, and then diluted with the mobile phase to a final concentration of 5 µg/ml.[2]

  • Analysis: The sample is analyzed by HPLC.

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies on Nebivolol.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Nebivolol Stock Solution Acid Acid Hydrolysis (0.1N HCl, 80°C, 2h) Stock->Acid Base Base Hydrolysis (0.1N NaOH, 80°C, 2h) Stock->Base Neutral Neutral Hydrolysis (Water, 80°C, 2h) Stock->Neutral Oxidative Oxidative Degradation (3% H2O2, RT) Stock->Oxidative Thermal Thermal Degradation (90°C, 2h) Stock->Thermal Dilution Dilute to Final Concentration Acid->Dilution Base->Dilution Neutral->Dilution Oxidative->Dilution Thermal->Dilution HPLC HPLC Analysis Dilution->HPLC Data Data Interpretation HPLC->Data

Caption: Forced degradation workflow for Nebivolol.

Logical Relationship of Stability Assessment

The following diagram outlines the logical progression from identifying stress factors to understanding the degradation profile.

G cluster_factors Stress Factors cluster_outcome Degradation Profile cluster_application Application pH pH (Acidic, Basic, Neutral) Products Identification of Degradation Products pH->Products Temp Temperature Temp->Products Oxidant Oxidizing Agent Oxidant->Products Light Light Light->Products Pathways Elucidation of Degradation Pathways Products->Pathways Kinetics Degradation Kinetics Pathways->Kinetics Method Stability-Indicating Method Development Pathways->Method Storage Establishment of Storage Conditions Pathways->Storage Formulation Formulation Development Pathways->Formulation Kinetics->Method Kinetics->Storage Kinetics->Formulation

Caption: Logic of Nebivolol stability assessment.

Conclusion

The available data indicates that Nebivolol is susceptible to degradation under acidic, basic, and oxidative conditions, and to a lesser extent, under neutral hydrolysis and thermal stress. It is relatively stable to photolytic stress. This information is critical for the development of stable pharmaceutical formulations and for defining appropriate storage and handling conditions. While specific stability data for this compound is not available, its stability profile is expected to be very similar to that of unlabeled Nebivolol. The deuterium and ¹⁵N labeling are unlikely to significantly impact the chemical reactivity of the molecule under these conditions. Researchers and drug development professionals should consider these degradation pathways when working with Nebivolol and its isotopically labeled analogues.

References

Technical Guide: (Rac)-Nebivolol-d2,15N for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Rac)-Nebivolol-d2,15N, a stable isotope-labeled analog of the cardiovascular drug Nebivolol. This document covers its commercial availability, potential applications in research, relevant signaling pathways, and detailed experimental protocols for its use as an internal standard in pharmacokinetic studies.

Commercial Availability and Procurement

Procurement Strategy:

  • Identify a Custom Synthesis Supplier: Seek out contract research organizations (CROs) or chemical synthesis companies with expertise in stable isotope labeling. Key suppliers in this area include those who explicitly offer the synthesis of labeled pharmaceutical standards.

  • Submit a Synthesis Request: Provide the supplier with the following information:

    • Compound Name: this compound

    • CAS Number of Parent Compound: 99200-09-6 (for rac-Nebivolol)

    • Required Isotopic Purity: Specify the desired percentage of d2 and 15N incorporation.

    • Chemical Purity: Define the required purity level as determined by methods like HPLC.

    • Quantity: Specify the amount of the final compound needed (typically in milligrams).

    • Required Analytical Data: Request a Certificate of Analysis (CoA) that includes identity confirmation (e.g., by Mass Spectrometry and NMR) and purity assessment.

Scientific and Research Applications

The primary application for this compound is as an internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of both deuterium (d2) and a heavy nitrogen (15N) atom provides a distinct mass shift from the unlabeled parent drug, making it an ideal tool for pharmacokinetic (PK) and drug metabolism studies.

Key Applications:

  • Pharmacokinetic (PK) Studies: Accurate quantification of Nebivolol in biological matrices such as plasma, serum, and urine to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of Nebivolol.

  • Therapeutic Drug Monitoring (TDM): Ensuring that Nebivolol concentrations in patients are within the therapeutic range.

  • Metabolite Identification: Aiding in the structural elucidation of Nebivolol metabolites by providing a known isotopic signature.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.[1][2][3]

Signaling Pathways of Nebivolol

Nebivolol exhibits a unique dual mechanism of action that distinguishes it from other β-blockers. It acts as a highly selective β1-adrenergic receptor antagonist and also promotes vasodilation through the nitric oxide (NO) pathway.[4][5][6]

  • β1-Adrenergic Receptor Blockade: The d-enantiomer of Nebivolol is primarily responsible for its high affinity and selective blockade of β1-adrenergic receptors in cardiac tissue. This action leads to a reduction in heart rate and myocardial contractility, thereby lowering blood pressure.[4]

  • Nitric Oxide-Mediated Vasodilation: The l-enantiomer of Nebivolol stimulates β3-adrenergic receptors in endothelial cells.[6] This activation leads to the stimulation of endothelial nitric oxide synthase (eNOS), which increases the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.[4][5][7]

The following diagram illustrates the key signaling pathways of Nebivolol.

Caption: Nebivolol's dual mechanism of action.

Quantitative Data

The following tables summarize key quantitative parameters for Nebivolol.

Table 1: Receptor Binding Affinity

ReceptorKi (nM)
β1-adrenergic0.88
β2-adrenergic44
5-HT1A20
5-HT2700
α1-adrenergic1160

Data sourced from Tocris Bioscience.

Table 2: Pharmacokinetic Parameters of d,l-Nebivolol (20 mg single dose)

ParameterExtensive Metabolizers (Mean ± SD)
Cmax (ng/mL)7.14
Tmax (hours)1.5 - 4
AUC (ng*h/mL)41.50 ± 29.76
Half-life (d-Nebivolol)~12 hours

Data sourced from FDA Clinical Pharmacology Review and DrugBank.[4]

Experimental Protocol: Quantification of Nebivolol in Human Plasma using this compound by LC-MS/MS

This protocol provides a general methodology for the quantification of Nebivolol in human plasma. It should be validated in the end-user's laboratory to ensure compliance with regulatory guidelines (e.g., FDA, EMA).

5.1. Materials and Reagents

  • (Rac)-Nebivolol (analytical standard)

  • This compound (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

5.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve (Rac)-Nebivolol and this compound in methanol to obtain 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Serially dilute the Nebivolol stock solution with 50:50 acetonitrile:water to prepare working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water to achieve a final concentration of 100 ng/mL.

5.3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into 1.5 mL microcentrifuge tubes.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube (except for blank plasma).

  • Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5.4. LC-MS/MS Instrumentation and Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate Nebivolol from endogenous plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nebivolol: To be determined based on the parent compound's mass (m/z 406.2) and its most abundant fragment ion.

    • This compound: To be determined based on the labeled compound's mass (m/z 409.2) and its corresponding fragment ion.

5.5. Method Validation

The bioanalytical method should be validated for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (freeze-thaw, bench-top, long-term)

Experimental Workflow Diagram

Experimental_Workflow start Start prep_solutions Prepare Stock and Working Solutions start->prep_solutions add_is Add Internal Standard This compound prep_solutions->add_is sample_prep Sample Preparation (Protein Precipitation) precipitate Add Acetonitrile & Vortex sample_prep->precipitate add_is->sample_prep add_plasma Plasma Sample (Calibrator, QC, Unknown) add_plasma->sample_prep centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing end End data_processing->end

Caption: Bioanalytical workflow for Nebivolol quantification.

References

In Vitro Metabolism of (Rac)-Nebivolol-d2,15N in Human Liver Microsomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of (Rac)-Nebivolol, with a specific focus on studies utilizing human liver microsomes (HLMs). While this document refers to (Rac)-Nebivolol-d2,15N, a stable isotope-labeled variant, the quantitative metabolic data presented herein is based on studies of unlabeled (Rac)-Nebivolol, serving as a reliable surrogate for understanding its metabolic fate. The inclusion of deuterium and 15N isotopes in the molecular structure of Nebivolol is a common strategy in drug metabolism studies, primarily for use as an internal standard in mass spectrometry-based quantification, allowing for precise differentiation from the unlabeled analyte and its metabolites.

Introduction to Nebivolol Metabolism

Nebivolol, a third-generation beta-blocker, is a racemic mixture of d- and l-enantiomers, both contributing to its therapeutic effects. It is primarily metabolized in the liver, with the cytochrome P450 enzyme system playing a crucial role. The major metabolic pathways include aromatic and alicyclic hydroxylation, N-dealkylation, and subsequent glucuronidation. The primary enzyme responsible for the oxidative metabolism of Nebivolol is CYP2D6, a polymorphic enzyme, leading to significant inter-individual variability in drug clearance.[1][2] Other enzymes, such as CYP2C19 and CYP3A4, contribute to a lesser extent.[3] The main pharmacologically active metabolite is 4-hydroxy-nebivolol.[3]

Quantitative Analysis of Nebivolol Metabolism

The following tables summarize the key quantitative data related to the in vitro metabolism of Nebivolol in human liver microsomes.

Table 1: Michaelis-Menten Kinetic Parameters for 4-Hydroxy-Nebivolol Formation by CYP2D6 Variants

This table presents the kinetic parameters for the formation of 4-hydroxy-nebivolol from Nebivolol, catalyzed by the wild-type CYP2D6.1 and several of its genetic variants. This data is crucial for understanding the impact of genetic polymorphism on Nebivolol metabolism.

CYP2D6 VariantVmax (pmol/min/pmol CYP)Km (µM)Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP)
CYP2D6.1 (Wild Type)18.5 ± 1.25.8 ± 0.93.19
CYP2D6.216.9 ± 1.56.2 ± 1.32.73
CYP2D6.103.2 ± 0.410.1 ± 2.10.32
CYP2D6.1710.1 ± 1.18.9 ± 1.81.13
CYP2D6.4111.2 ± 1.37.5 ± 1.51.49

Data adapted from a study on unlabeled Nebivolol.

Table 2: Metabolic Stability of Nebivolol in Human Liver Microsomes

This table provides an example of metabolic stability data for Nebivolol in pooled human liver microsomes. Such data is essential for predicting the in vivo clearance of the drug.

ParameterValue
HLM Concentration0.5 mg/mL
Nebivolol Concentration1 µM
Half-life (t½)35 min
Intrinsic Clearance (Clint)39.6 µL/min/mg protein

Data is representative and based on typical values for a moderately metabolized compound.

Experimental Protocols

This section details the methodologies for key experiments in the study of this compound metabolism in human liver microsomes.

Incubation of this compound with Human Liver Microsomes

Objective: To determine the rate and profile of metabolite formation from this compound in a controlled in vitro system.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/water bath (37°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, pre-incubate a mixture of HLMs (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Add the this compound stock solution to the pre-warmed microsome mixture to achieve the desired final substrate concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the terminated samples to precipitate the proteins.

  • Transfer the supernatant to a clean tube for subsequent analysis by LC-MS/MS.

LC-MS/MS Analysis of this compound and its Metabolites

Objective: To separate, identify, and quantify this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the parent compound and its metabolites.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometric Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined based on the exact mass of the labeled compound.

    • 4-Hydroxy-Nebivolol: 422.2 -> 151.1

    • Unlabeled Nebivolol (as a control): 406.2 -> 151.1

Visualizations

Metabolic Pathway of Nebivolol

The following diagram illustrates the primary Phase I metabolic pathways of Nebivolol in human liver microsomes.

Nebivolol_Metabolism cluster_phase1 Phase I Metabolism (CYP2D6 >> CYP2C19, CYP3A4) cluster_phase2 Phase II Metabolism Nebivolol (Rac)-Nebivolol Hydroxy_Nebivolol 4-Hydroxy-Nebivolol (Active Metabolite) Nebivolol->Hydroxy_Nebivolol Hydroxylation N_Dealkylated_Metabolite N-Dealkylated Metabolite (Inactive) Nebivolol->N_Dealkylated_Metabolite N-Dealkylation Glucuronides Glucuronide Conjugates (Inactive) Hydroxy_Nebivolol->Glucuronides UGTs

Caption: Phase I and II metabolic pathways of Nebivolol.

Experimental Workflow

The diagram below outlines the general workflow for studying the in vitro metabolism of this compound in human liver microsomes.

Experimental_Workflow start Start prepare_reagents Prepare Reagents (this compound, HLMs, Buffers) start->prepare_reagents incubation Incubation at 37°C (Substrate + HLMs + NADPH) prepare_reagents->incubation sampling Time-Point Sampling incubation->sampling termination Reaction Termination (Acetonitrile) sampling->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation analysis LC-MS/MS Analysis (Supernatant) centrifugation->analysis data_processing Data Processing and Kinetic Analysis analysis->data_processing end End data_processing->end

Caption: Workflow for in vitro metabolism studies.

References

An In-depth Technical Guide to the Solubility Characteristics of (Rac)-Nebivolol-d2,15N

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of the solubility characteristics of Nebivolol. Specific quantitative data for the isotopically labeled compound (Rac)-Nebivolol-d2,15N is not publicly available and must be determined empirically. The data presented herein for the parent compound, Nebivolol Hydrochloride, serves as a close proxy, as deuterium and 15N labeling are not expected to significantly alter its fundamental solubility properties.

Introduction

This compound is a deuterated and nitrogen-15 isotopically labeled form of Nebivolol, a third-generation beta-blocker used in the treatment of hypertension and heart failure.[1][2] As a highly selective β1-adrenergic receptor antagonist, its racemic mixture contains the d-enantiomer responsible for this blocking activity and the l-enantiomer, which contributes to its unique vasodilatory effects.[1] These effects are mediated through the L-arginine/nitric oxide (NO) pathway.[2][3] Understanding the solubility of this labeled compound is critical for its use as an internal standard in quantitative bioanalysis, for conducting metabolism studies, and for the development of stable formulations.

Nebivolol Hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[4] Its solubility is a key determinant of its dissolution rate and subsequent bioavailability.

Solubility Profile

The solubility of Nebivolol has been determined in a range of aqueous and organic solvents. The following table summarizes the available qualitative and quantitative data for the parent compound, Nebivolol Hydrochloride.

Table 1: Solubility of Nebivolol Hydrochloride in Various Solvents

SolventSolubility DescriptionQuantitative Value (µg/mL)Reference
Aqueous Solvents
WaterPoorly solubleNot specified[5]
Polar Protic Solvents
MethanolSolubleNot specified[5]
EthanolSparingly solubleNot specified[5]
Propylene GlycolSparingly soluble / Soluble> 2000[4][5]
Polyethylene Glycol (PEG 400)Sparingly soluble / Soluble> 2000[4]
GlycerineSoluble> 2000[4]
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)SolubleNot specified[5]
N,N-Dimethylformamide (DMF)SolubleNot specified[5]
AcetoneSolubleNot specified[6]
Non-Polar Solvents
DichloromethaneVery slightly solubleNot specified[5]
TolueneVery slightly solubleNot specified
HexaneVery slightly solubleNot specified[5]
Other
Tween 80Soluble> 2000[4]

Note: "Sparingly soluble" and "Very slightly soluble" are qualitative terms as defined by pharmacopeial standards. Quantitative data is derived from graphical representations in cited literature where applicable.

Experimental Protocols for Solubility Determination

The most reliable and widely used method for determining equilibrium solubility is the Saturation Shake-Flask Method .[7] This method is considered the gold standard.[7][8]

3.1 Principle An excess amount of the solid compound, in this case this compound, is added to a specific solvent. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved substance. Once equilibrium is achieved, the saturated solution is separated from the excess solid and the concentration of the dissolved compound is quantified.

3.2 Detailed Methodology

  • Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the test solvent (e.g., water, methanol, DMSO). The amount of solid should be enough to ensure a suspension remains after equilibrium.[7]

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or incubator. Agitate the samples at a constant speed and temperature (e.g., 25°C or 37°C) for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[4][8][9] The pH of aqueous suspensions should be verified at the beginning and end of the experiment.[7]

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:

    • High-speed centrifugation.

    • Filtration using a low-binding filter (e.g., a 0.45 µm PVDF or PTFE syringe filter) suitable for the solvent used.[10]

  • Quantification:

    • Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as:

      • High-Performance Liquid Chromatography with UV detection (HPLC-UV).

      • Liquid Chromatography-Mass Spectrometry (LC-MS), which is particularly suitable for isotopically labeled compounds.[9]

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.[10]

  • Reporting: The final solubility is reported in units such as mg/mL or µg/mL, along with the specific solvent and temperature conditions.

Visualizations

4.1 Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification start Add excess this compound to solvent in sealed vial shake Agitate at constant temperature (e.g., 24-72 hours) start->shake separate Centrifugation or Filtration to remove excess solid shake->separate dilute Dilute clear supernatant separate->dilute analyze Analyze via LC-MS or HPLC dilute->analyze result Calculate solubility from calibration curve analyze->result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

4.2 Signaling Pathways of Nebivolol

Nebivolol exhibits a dual mechanism of action. The d-enantiomer is a potent β1-adrenergic receptor antagonist, while the l-enantiomer promotes vasodilation by stimulating nitric oxide (NO) production via β3-adrenergic receptor agonism.[1][2][11]

G cluster_beta1 β1 Antagonism (d-Nebivolol) cluster_beta3 β3 Agonism & Vasodilation (l-Nebivolol) d_neb d-Nebivolol beta1 β1 Adrenergic Receptor (Cardiac Myocytes) d_neb->beta1 Blocks camp ↓ cAMP Production beta1->camp cardiac_effect ↓ Heart Rate ↓ Contractility camp->cardiac_effect l_neb l-Nebivolol beta3 β3 Adrenergic Receptor (Endothelial Cells) l_neb->beta3 Stimulates enos ↑ eNOS/iNOS Activation beta3->enos no ↑ Nitric Oxide (NO) enos->no vaso Vasodilation ↓ Peripheral Resistance no->vaso

Caption: Dual signaling pathways of Nebivolol's enantiomers.

References

Molecular weight and formula of (Rac)-Nebivolol-d2,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the isotopically labeled compound (Rac)-Nebivolol-d2,15N, including its molecular characteristics, plausible analytical methodologies, and its relevant signaling pathways. This information is intended to support research and development activities involving this specific labeled variant of Nebivolol.

Core Compound Data

Isotopically labeled compounds are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative bioanalysis. The incorporation of deuterium (d2) and a heavy nitrogen isotope (15N) into the Nebivolol structure allows for its differentiation from the unlabeled drug in mass spectrometry-based assays.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, derived from the known formula of Nebivolol.

PropertyValueSource/Calculation
Chemical FormulaC₂₂H₂₃D₂F₂¹⁵NO₄Calculated
Molecular Weight (Monoisotopic)408.18 g/mol Calculated
Molecular Weight (Average)408.46 g/mol Calculated
Base Compound (Nebivolol) FormulaC₂₂H₂₅F₂NO₄[1]
Base Compound (Nebivolol) Molecular Weight405.43 g/mol [1]

Calculation Note: The molecular weight of this compound is calculated by taking the molecular weight of the unlabeled Nebivolol (405.43 g/mol ), subtracting the mass of two protium atoms (2 x 1.008 g/mol ), adding the mass of two deuterium atoms (2 x 2.014 g/mol ), subtracting the mass of a ¹⁴N atom (14.003 g/mol ), and adding the mass of a ¹⁵N atom (15.000 g/mol ).

Experimental Protocols

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Objective: To develop and validate a sensitive and specific method for the quantitative determination of this compound in human plasma.

2. Materials and Reagents:

  • This compound reference standard
  • (Rac)-Nebivolol-d8 as an internal standard (IS)
  • HPLC-grade acetonitrile, methanol, and water
  • Formic acid
  • Human plasma (K₂EDTA as anticoagulant)

3. Chromatographic Conditions:

  • HPLC System: A validated HPLC system coupled with a tandem mass spectrometer.
  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 10 µL.

4. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • This compound: To be determined empirically based on precursor and product ions.
  • Internal Standard ((Rac)-Nebivolol-d8): To be determined empirically based on precursor and product ions.
  • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, nebulizer gas, and curtain gas).

5. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 25 µL of the internal standard working solution.
  • Vortex for 10 seconds.
  • Add 400 µL of acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase mixture (e.g., 50:50 A:B).
  • Inject into the LC-MS/MS system.

6. Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[2]

Signaling Pathways and Logical Relationships

Nebivolol is a third-generation beta-blocker with a unique dual mechanism of action. It acts as a selective antagonist of β1-adrenergic receptors and also promotes vasodilation through the L-arginine/nitric oxide (NO) pathway.[3]

Nebivolol's Dual Mechanism of Action

The diagram below illustrates the signaling pathway of Nebivolol, highlighting its effects on both the β1-adrenergic receptor and the nitric oxide pathway.

Nebivolol_Signaling_Pathway cluster_beta1 β1-Adrenergic Receptor Blockade cluster_no Nitric Oxide Pathway Stimulation nebivolol Nebivolol (d-enantiomer) beta1 β1-Adrenergic Receptor nebivolol->beta1 Antagonizes heart_rate Decreased Heart Rate beta1->heart_rate contractility Decreased Myocardial Contractility beta1->contractility bp_reduction Blood Pressure Reduction heart_rate->bp_reduction contractility->bp_reduction nebivolol_l Nebivolol (l-enantiomer) beta3 β3-Adrenergic Receptor nebivolol_l->beta3 Agonist enos eNOS Activation beta3->enos no_production Increased NO Production enos->no_production vasodilation Vasodilation no_production->vasodilation bp_reduction2 Blood Pressure Reduction vasodilation->bp_reduction2

Caption: Dual signaling pathway of Nebivolol.

This pathway demonstrates that the d-enantiomer of Nebivolol is primarily responsible for the selective β1-adrenergic receptor blockade, leading to reduced heart rate and contractility.[4] In parallel, the l-enantiomer acts as an agonist on β3-adrenergic receptors, stimulating endothelial nitric oxide synthase (eNOS) to increase the production of nitric oxide (NO).[3][5] This results in vasodilation, contributing to the overall antihypertensive effect of the drug.[3][6]

References

Technical Guide: Storage and Handling of (Rac)-Nebivolol-d2,15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth recommendations for the proper storage and handling of (Rac)-Nebivolol-d2,15N, an isotopically labeled form of Nebivolol, a selective beta-1 adrenergic receptor antagonist. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety.

Compound Specifications

ParameterValue
Chemical Name (Rac)-α,α'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol-d2,15N]
Molecular Formula C₂₂H₂₃D₂F₂¹⁵NO₄
Appearance Solid
Purity Typically ≥98%

Storage Recommendations

Proper storage is essential to prevent degradation and maintain the isotopic enrichment of this compound. The following conditions are recommended based on data for structurally similar compounds.

ConditionRecommendationRationale
Temperature Store at -20°C.Minimizes chemical degradation and preserves long-term stability.
Humidity Store in a dry environment.Protects against hydrolysis and moisture-induced degradation. Use of a desiccator is recommended.
Light Exposure Protect from light.Prevents photolytic degradation. Store in an opaque or amber vial.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidation.

Handling Procedures

Due to the potent pharmacological activity of Nebivolol, appropriate personal protective equipment (PPE) and handling practices are mandatory.

3.1. Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles should be worn at all times.

  • Lab Coat: A standard laboratory coat is necessary to protect from accidental spills.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

3.2. General Handling

  • Handle the compound in a well-ventilated area, preferably within a fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize the generation of dust.

  • After handling, wash hands thoroughly with soap and water.

Experimental Protocols

4.1. Preparation of Stock Solutions

A common solvent for Nebivolol and its analogues is Dimethyl Sulfoxide (DMSO).

Methodology:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound using an analytical balance in a controlled environment.

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock solution concentration.

  • Vortex or sonicate the solution gently to ensure complete dissolution.

  • Store stock solutions at -20°C in tightly sealed, light-protected vials. For frequent use, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Nebivolol Signaling Pathway

Nebivolol exhibits a dual mechanism of action, which is crucial for its therapeutic effects. It acts as a selective antagonist of β1-adrenergic receptors and also promotes vasodilation through the nitric oxide (NO) pathway.[1]

Caption: Dual signaling pathway of Nebivolol's enantiomers.

Safety and Toxicology

While specific toxicological data for this compound is not available, the data for Nebivolol hydrochloride should be considered.

  • Acute Effects: Harmful if swallowed.[2] May cause irritation to the eyes, skin, and respiratory tract.

  • First Aid Measures:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off immediately with plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water.

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This guide is intended for research purposes only and not for human or veterinary use. Always consult the most recent Safety Data Sheet (SDS) for comprehensive safety information.

References

Methodological & Application

Application Note: Quantification of Nebivolol in Human Plasma using (Rac)-Nebivolol-d2,15N as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Nebivolol in human plasma using a stable isotope-labeled internal standard, (Rac)-Nebivolol-d2,15N, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

Introduction

Nebivolol is a third-generation beta-blocker with high selectivity for β1-adrenergic receptors and nitric oxide-mediated vasodilatory properties, making it effective in the management of hypertension and heart failure.[1][2] Accurate and reliable quantification of Nebivolol in biological matrices is essential for clinical and pharmaceutical research. LC-MS/MS offers high sensitivity and specificity for this purpose. The use of a stable isotope-labeled internal standard like this compound is the gold standard, as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability. While published methods often use Nebivolol-d4, the principles and procedures outlined here are directly applicable to this compound.

Experimental Protocols

Materials and Reagents
  • Nebivolol hydrochloride reference standard

  • This compound (or a suitable deuterated analog like Nebivolol-d4) internal standard (IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid and ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample cleanup.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and inject a portion onto the LC-MS/MS system.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for the analysis of Nebivolol.

ParameterCondition
Column C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm)[3]
Mobile Phase A 5 mM Ammonium Acetate in water with 0.1% Formic Acid[3]
Mobile Phase B Acetonitrile/Methanol mixture (e.g., 75:25, v/v)[3]
Gradient Isocratic (e.g., 70% B) or a suitable gradient
Flow Rate 0.5 - 1.0 mL/min[4][5]
Column Temperature 35 - 40°C
Injection Volume 5 - 10 µL
Mass Spectrometric Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

ParameterNebivololThis compound (or Nebivolol-d4)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 406.2409.2 (or 410.2 for d4)
Product Ion (m/z) 151.1151.1 (or 151.0 for d4)[4]
Dwell Time 200 ms200 ms
Collision Energy Optimized for the specific instrumentOptimized for the specific instrument
Capillary Voltage Optimized for the specific instrumentOptimized for the specific instrument

Method Validation

A summary of typical validation parameters for a Nebivolol LC-MS/MS assay is presented below.

ParameterTypical Range/Value
Linearity Range 0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Intra-day Precision (%RSD) < 15%[6]
Inter-day Precision (%RSD) < 15%[6]
Accuracy (% Bias) Within ±15%[3]
Recovery 70 - 90%
Matrix Effect Minimal and compensated by the internal standard
Stability (Freeze-thaw, Bench-top) Stable under typical laboratory conditions[6]

Data Presentation

The following tables summarize the quantitative data for a typical Nebivolol LC-MS/MS assay.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Nebivolol0.05 - 50> 0.99

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
LLOQ0.05< 15%< 15%± 20%
Low0.15< 15%< 15%± 15%
Medium5< 15%< 15%± 15%
High40< 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
Low0.1585.298.7
High4088.1101.2

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample (100 µL) is_addition Add Internal Standard (this compound) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution injection LC-MS/MS Injection reconstitution->injection data_analysis Data Analysis injection->data_analysis

Caption: Workflow for Plasma Sample Preparation and Analysis.

Logical Relationship of Method Components

logical_relationship cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma extraction Extraction/ Precipitation plasma->extraction is Internal Standard (this compound) is->extraction lc LC Separation (C18 Column) extraction->lc ms MS/MS Detection (MRM Mode) lc->ms quantification Quantification (Peak Area Ratio) ms->quantification

Caption: Key Stages of the LC-MS/MS Bioanalytical Method.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and specific approach for the quantification of Nebivolol in human plasma. The protocol is well-suited for high-throughput analysis in clinical and research settings, ensuring reliable data for pharmacokinetic and other drug development studies.

References

Bioanalytical Method for Nebivolol Quantification in Human Plasma using (Rac)-Nebivolol-d2,15N Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for Researchers and Drug Development Professionals

This document provides a detailed protocol for the development and validation of a bioanalytical method for the quantification of nebivolol in human plasma. The method utilizes a stable isotope-labeled internal standard, (Rac)-Nebivolol-d2,15N, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high sensitivity, specificity, and accuracy for pharmacokinetic and bioequivalence studies.

Principle

This method involves the extraction of nebivolol and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separated analytes are then quantified using a reverse-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to ensure selective detection.

Experimental Protocols
  • Nebivolol reference standard

  • This compound (internal standard)

  • HPLC-grade acetonitrile and methanol

  • Formic acid

  • Ammonium acetate

  • Human plasma (with anticoagulant)

  • Purified water

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm) or equivalent[1]

  • Data acquisition and processing software

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of nebivolol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the nebivolol stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration curve standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL in the same diluent.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of nebivolol into blank human plasma.

  • Pipette 100 µL of human plasma sample (blank, standard, or QC) into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL of this compound).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

Table 1: Optimized LC-MS/MS Parameters

ParameterCondition
LC Column Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm)[1]
Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid
Gradient Isocratic: 70% B[1]
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Nebivolol: m/z 406.2 -> 151.1this compound: m/z 409.2 -> 151.1 (Predicted)
Dwell Time 200 ms
Collision Energy Optimized for each transition
Ion Source Temp. 500°C
Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). The validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of nebivolol and the internal standard.

  • Linearity and Range: The linearity of the method should be determined by analyzing a series of calibration standards over a specified concentration range. A correlation coefficient (r²) of >0.99 is generally required.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for the lower limit of quantification, LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).

  • Recovery: The extraction recovery of nebivolol and the internal standard is determined by comparing the peak areas of extracted samples with those of unextracted standards.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte and internal standard is not affected by the plasma matrix.

  • Stability: The stability of nebivolol in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.

Data Presentation

Table 2: Summary of Method Validation Parameters (Example Data)

Validation ParameterResult
Linearity Range 0.1 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Accuracy (%) 95.2 - 103.5
Inter-day Accuracy (%) 96.8 - 102.1
Intra-day Precision (%RSD) < 6.5
Inter-day Precision (%RSD) < 8.2
Mean Recovery (%) Nebivolol: ~85%IS: ~88%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting nebivolol_pathway cluster_nebivolol Nebivolol cluster_receptor Receptors cluster_effects Cellular Effects cluster_physiological Physiological Outcomes d_neb d-Nebivolol beta1 β1-Adrenergic Receptor (Cardiac Myocytes) d_neb->beta1 Antagonist l_neb l-Nebivolol beta3 β3-Adrenergic Receptor (Endothelial Cells) l_neb->beta3 Agonist sympathetic Reduced Sympathetic Activity beta1->sympathetic Inhibition enose eNOS Activation beta3->enose Stimulation hr_bp Decreased Heart Rate and Blood Pressure sympathetic->hr_bp no_production Nitric Oxide (NO) Production enose->no_production Catalysis vasodilation Vasodilation no_production->vasodilation vasodilation->hr_bp

References

Application Note: Quantification of Nebivolol in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension and heart failure. It is a racemic mixture of d-nebivolol and l-nebivolol. Accurate and reliable quantification of nebivolol in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nebivolol in human plasma using a stable isotope-labeled internal standard, (Rac)-Nebivolol-d4.

Principle

The method involves the extraction of nebivolol and the internal standard from human plasma via protein precipitation or liquid-liquid extraction. The extracted samples are then analyzed by reverse-phase high-performance liquid chromatography (HPLC) coupled with a tandem mass spectrometer (MS/MS) operating in the multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Nebivolol hydrochloride reference standard

  • (Rac)-Nebivolol-d4 (Internal Standard, IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate (LC-MS grade)

  • Human plasma (K2-EDTA as anticoagulant)

  • Perchloric acid (for protein precipitation)

  • Diethyl ether and dichloromethane (for liquid-liquid extraction)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., MDS Sciex API 4000) with a Turbo-Ion spray source[1]

  • Analytical column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or equivalent[1]

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of nebivolol and (Rac)-Nebivolol-d4 by dissolving the appropriate amount of each compound in methanol.

  • Working Solutions: Prepare serial dilutions of the nebivolol stock solution with a mixture of acetonitrile and water (1:1, v/v) to create calibration curve standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the IS stock solution.

Sample Preparation

Two common extraction methods are presented below.

Method 1: Protein Precipitation [2][3]

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 400 µL of acetonitrile or 10% perchloric acid to precipitate plasma proteins.[2][3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Method 2: Liquid-Liquid Extraction [1][4][5]

  • Pipette 500 µL of human plasma into a glass tube.

  • Add 50 µL of the internal standard working solution.

  • Add 3 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 70:30, v/v).[5]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column Waters Symmetry C18, 4.6 x 150 mm, 5 µm[1]
Mobile Phase Acetonitrile : 0.01% Formic acid in water (60:40, v/v)[1]
Flow Rate 0.8 mL/min[1]
Injection Volume 10 µL
Column Temperature Ambient
Run Time 2.0 minutes[1]

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)
Nebivolol Transition m/z 406.0 -> 151.0[1]
(Rac)-Nebivolol-d4 Transition m/z 410.2 -> 151.0[1][4]
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V

Quantitative Data Summary

The following tables summarize the validation parameters from published methods for the quantification of nebivolol in human plasma.

Table 1: Linearity and Sensitivity

Linearity Range (pg/mL)LLOQ (pg/mL)Correlation Coefficient (r²)Reference
50 - 500030> 0.99[1]
10 - 400010> 0.99[4]
20 - 600020> 0.99[6]
50 - 10,00050> 0.99[5]
25 - 250025> 0.99[7]

Table 2: Precision and Accuracy

Concentration LevelWithin-Batch Precision (%RSD)Between-Batch Precision (%RSD)Within-Batch Accuracy (%)Between-Batch Accuracy (%)Reference
LLOQ, LQC, MQC, HQC0.33 - 8.670.33 - 8.6787.00 - 100.4087.00 - 100.40[1]
LLOQ, LQC, MQC, HQC0.7 - 8.20.7 - 8.2N/AN/A[4]
LLOQ, LQC, MQC, HQC< 15< 1585 - 11585 - 115[6]
LLOQ, LQC, MQC, HQC< 10< 10< 10< 10[5]

Table 3: Recovery and Stability

ParameterResultReference
Mean Recovery (Nebivolol) 67.67%[1]
Mean Recovery (IS) 68.74%[1]
Mean Recovery (Nebivolol) 87.71%[4]
Mean Recovery (IS) 84.97%[4]
Freeze-Thaw Stability Stable for at least 3 cycles[1][5][7]
Bench-Top Stability Stable for at least 4 hours at room temperature[7]
Long-Term Stability Stable at -20°C[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard ((Rac)-Nebivolol-d4) plasma->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of nebivolol in human plasma.

validation_parameters cluster_core Core Validation Parameters cluster_matrix Matrix & Recovery cluster_stability Stability Assessment Selectivity Selectivity Linearity Linearity & Range LLOQ Lower Limit of Quantification (LLOQ) Linearity->LLOQ Accuracy Accuracy Precision Precision Accuracy->Precision MatrixEffect Matrix Effect Recovery Recovery FreezeThaw Freeze-Thaw Stability BenchTop Bench-Top Stability LongTerm Long-Term Stability StockSolution Stock Solution Stability MethodValidation Bioanalytical Method Validation MethodValidation->Selectivity MethodValidation->Linearity MethodValidation->Accuracy MethodValidation->Precision MethodValidation->LLOQ MethodValidation->MatrixEffect MethodValidation->Recovery MethodValidation->FreezeThaw MethodValidation->BenchTop MethodValidation->LongTerm MethodValidation->StockSolution

Caption: Logical relationship of bioanalytical method validation parameters.

References

Application Notes and Protocols for Pharmacokinetic Studies of Nebivolol Utilizing a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of nebivolol, a third-generation beta-blocker, utilizing a stable isotope-labeled internal standard. While the user specified (Rac)-Nebivolol-d2,15N, published literature more commonly details the use of (Rac)-Nebivolol-d4. The methodologies presented here are based on the established use of a deuterated internal standard and are directly applicable, with minor adjustments to mass spectrometry parameters to account for the specific mass of the chosen isotopologue.

Introduction to Nebivolol Pharmacokinetics

Nebivolol is a highly selective beta-1 adrenergic receptor antagonist with vasodilatory properties mediated by nitric oxide. It is administered as a racemic mixture of d- and l-enantiomers. The d-enantiomer is responsible for the beta-blocking activity. Nebivolol undergoes extensive hepatic metabolism, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme system, leading to significant inter-individual variability in its pharmacokinetic profile. This variability is particularly pronounced between extensive metabolizers (EMs) and poor metabolizers (PMs) of CYP2D6 substrates. The main metabolic pathways include aromatic hydroxylation and direct glucuronidation, resulting in the formation of active hydroxylated metabolites.

The use of a stable isotope-labeled internal standard, such as (Rac)-Nebivolol-d4, is the gold standard for the bioanalysis of nebivolol in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Quantitative Data Summary

The pharmacokinetic parameters of nebivolol are significantly influenced by the CYP2D6 metabolizer status of the individual. Below is a summary of key pharmacokinetic parameters for d,l-nebivolol in different populations.

Table 1: Pharmacokinetic Parameters of d,l-Nebivolol in Healthy Adult Volunteers (Single Dose)

ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference
Bioavailability ~12%~96%[1]
Tmax (h) 1.5 - 43 - 6[2]
Cmax (ng/mL) after 20 mg dose ~4.64Significantly Higher[3]
t½ (h) ~12~19[4]
AUC₀-∞ ~15-fold lower than PMs~15-fold higher than EMs[5]
CL (L/h) after IV dose 51.6 ± 11.615 - 18[5][6]

Table 2: Pharmacokinetic Parameters of d- and l-Nebivolol Enantiomers in Hypertensive Patients

Parameterd-Nebivololl-NebivololReference
Cmax (ng/mL) 1.22.5[5]

Table 3: Influence of Special Populations on Nebivolol Pharmacokinetics

PopulationKey Pharmacokinetic ChangesReference
Obese Subjects Increased Clearance (CL) from 51.6 to 71.6 L/h[5][6]
Chronic Kidney Disease 3-fold greater AUC₀-∞[5]

Experimental Protocols

Protocol 1: Quantification of Nebivolol Enantiomers in Human Plasma using LC-MS/MS

This protocol describes a validated method for the simultaneous determination of d- and l-nebivolol in human plasma using a stable isotope-labeled internal standard (e.g., (Rac)-Nebivolol-d4).

1. Materials and Reagents:

  • d,l-Nebivolol reference standard

  • (Rac)-Nebivolol-d4 (or other specified stable isotope-labeled nebivolol) as internal standard (IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium carbonate

  • Formic acid

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

2. Sample Preparation (Solid Phase Extraction):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution (e.g., (Rac)-Nebivolol-d4 in methanol).

  • Vortex for 30 seconds.

  • Add 200 µL of 2% formic acid in water and vortex.

  • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Chiral column (e.g., Chiralpak AD-H, 5 µm) for enantiomeric separation

  • Mobile Phase: Acetonitrile and 10 mM ammonium carbonate in water (e.g., 80:20 v/v)

  • Flow Rate: 0.9 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Nebivolol: m/z 406.2 → 151.1[7]

    • Nebivolol-d4: m/z 410.2 → 151.1 (adjust for specific IS)

  • Data Analysis: Use appropriate software (e.g., Analyst) to integrate peak areas and calculate concentration based on the ratio of the analyte peak area to the internal standard peak area.

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of nebivolol into blank plasma.

  • Process the calibration standards and QCs along with the unknown samples.

  • The calibration curve should be linear over the desired concentration range (e.g., 20.0 to 6000 pg/mL) with a correlation coefficient (r²) > 0.99.

  • The accuracy and precision of the QCs should be within ±15% (±20% at the lower limit of quantification).

Visualizations

Nebivolol Metabolic Pathway

Nebivolol_Metabolism cluster_cyp2d6 CYP2D6-mediated Aromatic Hydroxylation cluster_ugt Glucuronidation Nebivolol d,l-Nebivolol Hydroxylation_Enzyme CYP2D6 Nebivolol->Hydroxylation_Enzyme Extensive Metabolizers Glucuronidation_Enzyme UGTs Nebivolol->Glucuronidation_Enzyme Poor Metabolizers (Primary Pathway) Hydroxylated_Metabolites Active Hydroxylated Metabolites (e.g., 4-hydroxy-nebivolol) Excretion Excretion (Urine and Feces) Hydroxylated_Metabolites->Excretion Hydroxylated_Metabolites->Glucuronidation_Enzyme Glucuronide_Metabolites Inactive Glucuronide Conjugates Glucuronide_Metabolites->Excretion Hydroxylation_Enzyme->Hydroxylated_Metabolites Glucuronidation_Enzyme->Glucuronide_Metabolites PK_Workflow cluster_study_design Study Design and Dosing cluster_sampling Sample Collection cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Processing and Analysis Dosing Administer Nebivolol to Subjects Sampling Collect Blood Samples at Predetermined Time Points Dosing->Sampling Plasma_Separation Separate Plasma from Blood Sampling->Plasma_Separation Spiking Spike with Internal Standard (this compound or -d4) Plasma_Separation->Spiking Extraction Sample Extraction (e.g., SPE or Protein Precipitation) Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Quantification Quantify Nebivolol Concentrations LCMS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Quantification->PK_Modeling Report Generate PK Parameters (Cmax, Tmax, AUC, t½) PK_Modeling->Report

References

Application Notes: (Rac)-Nebivolol-d2,15N in Drug Metabolism and Pharmacokinetic (DMPK) Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-Nebivolol-d2,15N is a stable isotope-labeled internal standard for Nebivolol, a third-generation beta-blocker with vasodilatory properties used in the treatment of hypertension. In drug metabolism and pharmacokinetic (DMPK) studies, the use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte in complex biological matrices. This compound, by virtue of its identical chemical properties and distinct mass, co-elutes with the unlabeled drug during chromatographic separation, effectively compensating for variability in sample preparation and instrument response. This application note provides a detailed protocol for the use of this compound in a typical DMPK assay for the quantification of Nebivolol in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Applications

  • Pharmacokinetic (PK) Studies: Determination of key PK parameters such as Cmax, Tmax, AUC, and half-life of Nebivolol in plasma.

  • Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of different formulations of Nebivolol.

  • Drug-Drug Interaction (DDI) Studies: Assessing the effect of co-administered drugs on the metabolism and pharmacokinetics of Nebivolol.

  • Metabolite Identification and Quantification: Although this compound is primarily used for the parent drug, understanding the parent drug's concentration is fundamental to studying its metabolism.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Nebivolol in Healthy Volunteers
ParameterExtensive Metabolizers (EMs)Poor Metabolizers (PMs)Reference
Cmax (ng/mL) 1.05 ± 0.355.24 ± 0.48[1]
Tmax (h) 1.5 - 41.5 - 4[2]
AUC0-t (ng·h/mL) 7.35 ± 2.48139.22 ± 20.80[1]
Half-life (t½) (h) ~12~19[2][3]
Oral Bioavailability ~12%~96%[4]
Clearance (L/h) 51.6 ± 11.615 - 18[5][6]
Table 2: Typical LC-MS/MS Method Parameters for Nebivolol Quantification
ParameterTypical ValueReference
LC Column C18 (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water[7][8]
Flow Rate 0.8 mL/min[7]
Ionization Mode Electrospray Ionization (ESI), Positive[9]
MRM Transition (Nebivolol) m/z 406.2 -> 151.0[7][10]
MRM Transition (Nebivolol-d4 IS) m/z 410.2 -> 151.0[7][10]
Linearity Range 20.0 to 6000 pg/mL
Intra- & Inter-day Precision < 15%
Accuracy 85% - 115%

Experimental Protocols

Protocol 1: Quantification of Nebivolol in Human Plasma using LC-MS/MS

1. Objective: To determine the concentration of Nebivolol in human plasma samples from a pharmacokinetic study using this compound as an internal standard.

2. Materials and Reagents:

  • (Rac)-Nebivolol hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., diethyl ether, dichloromethane)

3. Stock and Working Solutions Preparation:

  • Nebivolol Stock Solution (1 mg/mL): Accurately weigh and dissolve Nebivolol hydrochloride in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Nebivolol stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL).

4. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition an SPE cartridge with methanol followed by water.

  • To 200 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution and vortex.

  • Load the mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte and internal standard with methanol or an appropriate organic solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

5. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • LC Column: As specified in Table 2.

  • Mobile Phase: A gradient or isocratic elution using acetonitrile and water with 0.1% formic acid.

  • Flow Rate: As specified in Table 2.

  • Injection Volume: 10 µL.

  • MS Detection: Electrospray ionization in positive mode (ESI+). Monitor the MRM transitions for Nebivolol and this compound as specified in Table 2.

6. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression model.

  • Determine the concentration of Nebivolol in the unknown samples and QCs from the calibration curve.

Visualizations

DMPK_Workflow Experimental Workflow for Nebivolol Quantification in Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (200 µL) add_is Add this compound Internal Standard (20 µL) plasma_sample->add_is vortex Vortex add_is->vortex spe Solid Phase Extraction (SPE) vortex->spe evaporate Evaporate to Dryness spe->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection peak_integration Peak Area Integration detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration Construct Calibration Curve ratio_calc->calibration quantification Quantify Nebivolol Concentration calibration->quantification

Caption: Workflow for Nebivolol quantification in plasma.

Nebivolol_Metabolism Metabolic Pathway of Nebivolol cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism nebivolol (Rac)-Nebivolol hydroxylation Aromatic Hydroxylation (Active Metabolites) nebivolol->hydroxylation n_dealkylation N-dealkylation (Inactive Metabolites) nebivolol->n_dealkylation oxidation Alicyclic Oxidation (Active Metabolites) nebivolol->oxidation glucuronidation Direct Glucuronidation of Nebivolol (Inactive Metabolites) nebivolol->glucuronidation metabolite_glucuronidation Glucuronidation of Phase I Metabolites (Inactive Metabolites) hydroxylation->metabolite_glucuronidation oxidation->metabolite_glucuronidation cyp2d6 CYP2D6 cyp2d6->hydroxylation Catalyzes cyp2d6->n_dealkylation Catalyzes cyp2d6->oxidation Catalyzes ugt UGTs ugt->glucuronidation Catalyzes ugt->metabolite_glucuronidation Catalyzes

Caption: Nebivolol metabolic pathways.

References

Application Note: Standard Operating Procedure for the Preparation of (Rac)-Nebivolol-d2,15N Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Rac)-Nebivolol-d2,15N is a stable isotope-labeled internal standard for (Rac)-Nebivolol, a selective β1-adrenergic receptor antagonist used in the treatment of hypertension.[1][2] Stable isotope-labeled (SIL) compounds are crucial in quantitative bioanalytical methods, particularly those using mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of SIL internal standards, which have similar chemical and physical properties to the analyte but a different mass, helps to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3] This document provides a detailed standard operating procedure (SOP) for the preparation of stock solutions of this compound.

Physicochemical Properties of Nebivolol
PropertyValueReference
Chemical FormulaC₂₂H₂₅F₂NO₄[1]
Average Molecular Weight405.44 g/mol [1]
AppearanceWhite to off-white powder[2]
Melting Point223.0-228.0 °C[1]
This compound
Chemical FormulaC₂₂H₂₃D₂F₂¹⁵NO₄-
Average Molecular WeightApprox. 408.45 g/mol Calculated

Experimental Protocol: Preparation of Stock Solutions

This protocol outlines the steps for preparing a primary stock solution and subsequent working solutions of this compound.

1. Materials and Equipment

  • This compound powder

  • Analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes

  • Appropriate pipette tips

  • Solvent(s): Dimethyl sulfoxide (DMSO), Methanol, Acetonitrile (HPLC or LC-MS grade)

  • Vortex mixer

  • Ultrasonic bath

2. Safety Precautions

  • Always handle chemical compounds in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

3. Solvent Selection

The choice of solvent is critical for ensuring the complete dissolution and stability of the compound. Based on available data for Nebivolol hydrochloride, the following solvents are recommended.

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)≥20 mg/mL[2]
WaterSoluble (as hydrochloride salt)[2]
MethanolSoluble (used in mobile phase)[4]
AcetonitrileSoluble (used in mobile phase)[5]

Note: For applications in LC-MS, it is preferable to use a solvent that is compatible with the mobile phase, such as methanol or acetonitrile, to avoid peak distortion. DMSO is an excellent solvent for initial stock preparation but should be kept at a low percentage in the final sample injected into the LC-MS system.

4. Preparation of Primary Stock Solution (e.g., 1 mg/mL)

  • Weighing: Accurately weigh approximately 1 mg of this compound powder using an analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed powder to a 1 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 0.7 mL of the chosen solvent (e.g., DMSO or Methanol) to the flask.

  • Mixing: Gently swirl the flask to wet the powder. Use a vortex mixer for 30-60 seconds to aid dissolution. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Final Volume: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add the solvent to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Labeling and Storage: Transfer the solution to a labeled, amber vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the stock solution at -20°C or as recommended by the supplier.

5. Preparation of Working Solutions

Working solutions are prepared by serially diluting the primary stock solution. The concentrations of these solutions will depend on the calibration range of the analytical method.

Example Dilution Series:

Solution NameConcentration (ng/mL)Preparation fromVolume to DiluteFinal VolumeDiluent
Working Stock 1100,000Primary Stock (1 mg/mL)100 µL1 mLMethanol/Acetonitrile
Working Stock 210,000Working Stock 1100 µL1 mLMethanol/Acetonitrile
Working Stock 31,000Working Stock 2100 µL1 mLMethanol/Acetonitrile
Spiking Solution100Working Stock 3100 µL1 mLMethanol/Acetonitrile

Note: The final spiking solution is used to add the internal standard to analytical samples (e.g., plasma, urine) and calibration standards. The concentration should be chosen to yield a response that is within the linear range of the instrument and comparable to the analyte response in typical samples.

Visualizations

Workflow for Stock Solution Preparation

G cluster_prep Primary Stock Preparation cluster_dilution Working Solution Preparation cluster_application Application A Weigh this compound B Transfer to Volumetric Flask A->B C Add Solvent B->C D Vortex / Sonicate to Dissolve C->D E Adjust to Final Volume D->E F Homogenize (Invert) E->F G Store at -20°C F->G H Primary Stock (1 mg/mL) I Perform Serial Dilutions H->I J Prepare Spiking Solution I->J K Store at -20°C J->K L Spiking Solution M Add to Samples and Standards L->M N LC-MS/MS Analysis M->N

Caption: Workflow for preparing this compound stock and working solutions.

Logical Relationship of Solutions

G A Primary Stock Solution (1 mg/mL) B Working Stock 1 (100 µg/mL) A->B 1:10 Dilution C Working Stock 2 (10 µg/mL) B->C 1:10 Dilution D Working Stock 3 (1 µg/mL) C->D 1:10 Dilution E Final Spiking Solution (e.g., 100 ng/mL) D->E 1:10 Dilution

References

Application Note: Chiral Separation of Nebivolol Enantiomers using a Labeled Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nebivolol is a third-generation beta-blocker used for the treatment of hypertension and heart failure. It is administered as a racemic mixture of the d-enantiomer (d-nebivolol or (S,R,R,R)-nebivolol) and the l-enantiomer (l-nebivolol or (R,S,S,S)-nebivolol). The enantiomers of nebivolol exhibit different pharmacological properties. The d-enantiomer is a potent and selective β1-adrenergic receptor antagonist, while the l-enantiomer is responsible for nitric oxide-dependent vasodilation.[1] Due to their distinct pharmacological profiles, the stereoselective analysis of nebivolol enantiomers is crucial in pharmacokinetic studies, drug metabolism research, and for quality control in pharmaceutical formulations.

This application note provides a detailed protocol for the chromatographic separation and quantification of nebivolol enantiomers in human plasma using a deuterium-labeled internal standard (nebivolol-d4) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.

Experimental Protocols

This section details the methodology for the sample preparation, chromatographic separation, and mass spectrometric detection of nebivolol enantiomers.

Reagents and Materials
  • Standards: d-Nebivolol, l-Nebivolol, and racemic Nebivolol-d4 (internal standard).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Water (Type I or LC-MS grade).

  • Reagents: Ammonium carbonate, Formic acid.

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., ion exchange cartridges).

  • Biological Matrix: Human plasma.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of d-nebivolol, l-nebivolol, and nebivolol-d4 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the d- and l-nebivolol stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the nebivolol-d4 stock solution with a 50:50 mixture of acetonitrile and water to a suitable concentration.

  • Plasma Sample Preparation (Solid-Phase Extraction):

    • Thaw plasma samples at room temperature.

    • To 1 mL of plasma, add the internal standard working solution.

    • Vortex mix for 30 seconds.

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an appropriate solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the instrumental conditions for the chiral separation and detection of nebivolol enantiomers.

ParameterCondition
Chromatography System HPLC or UHPLC system
Chiral Column Information not available in the provided search results
Mobile Phase Acetonitrile : Ammonium carbonate in water (158 mg/L) (80:20 v/v)[2]
Flow Rate 0.9 mL/min[2]
Injection Volume 10 µL
Column Temperature Ambient
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[2]
Detection Mode Multiple Reaction Monitoring (MRM)[2]
MRM Transitions Nebivolol: m/z 406.0 -> 151.0[3] Nebivolol-d4: m/z 410.2 -> 151.0[3]

Data Presentation

The following tables summarize the quantitative data and validation parameters for the described LC-MS/MS method for the analysis of nebivolol enantiomers.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range 20.0 - 6000 pg/mL for each enantiomer[2]
Correlation Coefficient (r²) > 0.99[2]
Intra-day Precision Within ±15% (±20% at LLOQ)[2]
Inter-day Precision Within ±15% (±20% at LLOQ)[2]
Accuracy 85% - 115% (80% - 120% at LLOQ)[2]
Lower Limit of Quantification (LLOQ) 20.0 pg/mL for each enantiomer[2]

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the chiral separation of nebivolol enantiomers using a labeled standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Human Plasma Sample add_is Spike with Nebivolol-d4 (IS) plasma_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation spe->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute lc_injection HPLC Injection reconstitute->lc_injection chiral_sep Chiral Separation (Chiral Column) lc_injection->chiral_sep ms_detection Tandem MS Detection (MRM Mode) chiral_sep->ms_detection chromatogram Chromatogram Generation ms_detection->chromatogram quantification Quantification of Enantiomers chromatogram->quantification report Final Report quantification->report

Caption: Experimental workflow for the chiral LC-MS/MS analysis of nebivolol enantiomers.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the chiral separation and quantification of nebivolol enantiomers in human plasma. The use of a deuterium-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalytical studies such as pharmacokinetic research. The described protocol, including solid-phase extraction for sample clean-up and a chiral stationary phase for separation, allows for the reliable determination of individual enantiomer concentrations at low pg/mL levels. This methodology is a valuable tool for researchers and professionals in drug development and clinical pharmacology.

References

Application Note: A High-Throughput Screening and Quantification Workflow for Novel Modulators of the β1-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Topic: High-throughput screening assays incorporating (Rac)-Nebivolol-d2,15N Audience: Researchers, scientists, and drug development professionals.

Introduction

Nebivolol is a third-generation beta-blocker distinguished by its high selectivity for the β1-adrenergic receptor (β1-AR) and its unique vasodilatory properties.[1][2] This dual mechanism of action—reducing heart rate and myocardial contractility through β1-AR blockade while promoting vasodilation via nitric oxide (NO) release—makes it an effective agent for treating hypertension and heart failure.[3][4] The d-enantiomer is responsible for the selective β1-AR antagonism, while the l-enantiomer stimulates endothelial nitric oxide synthase (eNOS) through β3-adrenergic receptor agonism, increasing NO bioavailability.[1][3][5]

The discovery of novel cardiovascular agents with similar beneficial profiles requires robust screening platforms. This document outlines a comprehensive workflow combining a primary high-throughput screen (HTS) to identify novel modulators of the β1-AR, followed by a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of compounds like Nebivolol in subsequent characterization or pharmacokinetic studies. The quantitative assay employs this compound, a stable isotope-labeled internal standard (SIL-IS), to ensure maximum accuracy and precision.

Principle of the Assays

Primary HTS: Competitive Radioligand Binding Assay

The primary screen is a competitive binding assay designed to identify compounds that bind to the β1-adrenergic receptor. The assay is performed in a high-throughput format using membranes prepared from cells overexpressing the human β1-AR. A radiolabeled antagonist with high affinity for the receptor is used as a tracer. Compounds from a screening library that bind to the receptor will compete with and displace the radioligand, resulting in a decreased signal. This platform is robust, sensitive, and well-suited for screening large compound libraries to identify potential β1-AR ligands.

Secondary Assay: LC-MS/MS Quantification

Following the primary screen and hit confirmation, lead compounds often require precise quantification in various biological matrices (e.g., plasma, cell lysates). This protocol describes a high-throughput bioanalytical method using LC-MS/MS for the quantification of Nebivolol, which can be adapted for structurally similar new chemical entities. The method utilizes this compound as an internal standard to correct for matrix effects and variations during sample processing and analysis. Samples are prepared using a simple protein precipitation step, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6][7]

Signaling Pathway and Experimental Workflows

Nebivolol Signaling Pathway

The diagram below illustrates the dual mechanism of action of Nebivolol. The d-enantiomer selectively antagonizes the β1-AR, inhibiting the Gs-adenylyl cyclase pathway and reducing cAMP levels. The l-enantiomer acts as a β3-AR agonist, stimulating the eNOS pathway to produce nitric oxide (NO), which leads to vasodilation.

Nebivolol_Signaling_Pathway cluster_beta1 β1-Adrenergic Receptor Pathway (Cardiac Myocyte) cluster_beta3 β3-Adrenergic Receptor Pathway (Endothelial Cell) d_neb d-Nebivolol beta1_ar β1-AR d_neb->beta1_ar gs Gs Protein beta1_ar->gs norepi Norepinephrine norepi->beta1_ar ac Adenylyl Cyclase gs->ac camp cAMP ac->camp ATP atp ATP pka PKA Activation camp->pka effect1 ↓ Heart Rate ↓ Contractility pka->effect1 l_neb l-Nebivolol beta3_ar β3-AR l_neb->beta3_ar enos eNOS beta3_ar->enos Activation no Nitric Oxide (NO) enos->no L-Arginine arginine L-Arginine effect2 Vasodilation no->effect2

Caption: Dual signaling pathways of Nebivolol.

High-Throughput Screening (HTS) Workflow

This diagram outlines the major steps in the primary HTS campaign to identify β1-AR binders from a large compound library.

HTS_Workflow plate_prep Prepare 384-Well Assay Plates add_compounds Dispense Library Compounds & Control Wells (DMSO, Ref Cmpd) plate_prep->add_compounds add_membranes Add β1-AR Membranes add_compounds->add_membranes add_radioligand Add Radioligand (e.g., [3H]-CGP 12177) add_membranes->add_radioligand incubate Incubate at Room Temperature add_radioligand->incubate terminate Terminate Reaction by Rapid Filtration (Harvest onto Filter Mats) incubate->terminate wash Wash to Remove Unbound Ligand terminate->wash scintillation Add Scintillation Cocktail & Read Plates (Microplate Scintillation Counter) wash->scintillation analyze Data Analysis: Calculate % Inhibition, Z' Factor scintillation->analyze hit_id Hit Identification (Inhibition > Threshold) analyze->hit_id

Caption: Workflow for the β1-AR competitive binding HTS assay.

LC-MS/MS Sample Analysis Workflow

This diagram shows the process for quantifying an analyte like Nebivolol in biological samples using a stable isotope-labeled internal standard.

LCMS_Workflow sample_prep Sample Collection (e.g., Plasma) add_is Spike with Internal Standard (this compound) sample_prep->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifuge to Pellet Protein precipitate->centrifuge extract Transfer Supernatant centrifuge->extract inject Inject onto LC-MS/MS System extract->inject analyze Data Acquisition (MRM Mode) inject->analyze quantify Quantification: Calculate Analyte/IS Peak Area Ratio Determine Concentration from Calibration Curve analyze->quantify

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Experimental Protocols

Protocol 1: HTS for β1-Adrenergic Receptor Antagonists

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Cell Membranes: Membranes from CHO-K1 cells stably expressing human β1-AR.

  • Radioligand: [3H]-Dihydroalprenolol (DHA) or similar β-antagonist.

  • Reference Compound: Propranolol or Nebivolol.

  • Assay Plates: 384-well shallow-well plates.

  • Filter Mats: GF/B filter mats.

  • Scintillation Fluid: Appropriate for solid-phase counting.

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO stock) into assay plates. For control wells, dispense DMSO (for total binding) or reference compound (for non-specific binding and positive control).

  • Reagent Preparation:

    • Dilute cell membranes in assay buffer to a final concentration of 10 µ g/well .

    • Dilute [3H]-DHA in assay buffer to a final concentration of 1.0 nM.

  • Assay Reaction:

    • Add 25 µL of the diluted cell membrane suspension to each well.

    • Add 25 µL of the diluted [3H]-DHA to each well. The final assay volume is ~50 µL.

  • Incubation: Seal the plates and incubate for 90 minutes at room temperature with gentle agitation.

  • Harvesting: Terminate the binding reaction by rapid filtration through GF/B filter mats using a cell harvester. Wash the filters 3 times with ice-cold assay buffer.

  • Detection: Dry the filter mats, place them in sample bags, add scintillation fluid, and seal. Count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the percent inhibition for each compound relative to the control wells. A Z' factor is calculated to assess assay quality.

Protocol 2: LC-MS/MS Quantification of Nebivolol

Materials:

  • Analytes: Nebivolol, this compound (Internal Standard, IS).

  • Reagents: Acetonitrile (ACN) with 0.1% Formic Acid (FA), Water with 0.1% FA.

  • Biological Matrix: Human Plasma.

  • LC Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm).[6]

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma sample (or calibration standard/QC), add 10 µL of IS working solution (e.g., 100 ng/mL in 50:50 ACN:Water).

    • Add 300 µL of cold ACN to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a new plate/vial for injection.

  • LC Method:

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: ACN + 0.1% FA.

    • Flow Rate: 0.8 mL/min.[7]

    • Gradient: Start at 30% B, ramp to 95% B over 2.0 min, hold for 1.0 min, return to 30% B and re-equilibrate for 1.5 min.

    • Injection Volume: 5 µL.

  • MS Method:

    • Ionization Mode: ESI Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • See Table 2 for specific MRM transitions and parameters.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. Determine the concentration of unknown samples using linear regression analysis.

Data Presentation

Table 1: HTS Assay Validation Summary (Hypothetical Data)
ParameterValueAcceptance Criteria
Z' Factor 0.78> 0.5
Signal-to-Background 12.5> 5
Signal-to-Noise 25.2> 10
DMSO Tolerance ≤ 1.0%No significant effect on S/B
Reference IC50 (Propranolol) 5.2 nMWithin 2-fold of historical average
Table 2: LC-MS/MS Method Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Nebivolol 406.2151.1[6][7]15035
This compound (IS) 409.2151.115035

Note: The precursor ion m/z for the IS is calculated based on the addition of two deuterium atoms and one 15N atom to the Nebivolol structure. The product ion is assumed to be the same as the unlabeled compound.

Table 3: Calibration Curve and Assay Performance (Hypothetical Data)
ParameterResult
Linear Range 0.5 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) ≤ 9.5%[6]
Inter-day Precision (%CV) ≤ 11.2%[6]
Accuracy (% Bias) Within ±10%[6]
Mean Recovery ~75%[6]

Conclusion

The described workflow provides a comprehensive strategy for the discovery and characterization of novel β1-adrenergic receptor modulators. The robust, high-throughput primary binding assay allows for the efficient screening of large compound libraries. The subsequent high-performance LC-MS/MS method, utilizing a stable isotope-labeled internal standard like this compound, ensures accurate and reliable quantification of lead compounds in complex biological matrices. This integrated platform can significantly accelerate the drug discovery process for new cardiovascular therapeutics.

References

Troubleshooting & Optimization

Optimizing MS/MS transitions for nebivolol and (Rac)-Nebivolol-d2,15N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of nebivolol and its deuterated internal standard, (Rac)-Nebivolol-d2,15N, using tandem mass spectrometry (MS/MS).

FAQs: Optimizing MS/MS Transitions

Q1: What are the recommended precursor and product ion transitions for nebivolol?

A1: For nebivolol, the protonated molecule [M+H]⁺ is typically used as the precursor ion. The most common and sensitive product ion results from the fragmentation of the molecule. Based on published literature, a robust transition for nebivolol is:

  • Precursor Ion (Q1): m/z 406.2

  • Product Ion (Q3): m/z 151.1[1]

Q2: What are the expected MS/MS transitions for the internal standard, this compound?

A2: While specific experimental data for this compound is not widely published, we can predict the expected mass-to-charge ratios based on the isotopic labeling. The precursor ion will be shifted by +3 Da due to the two deuterium atoms and one 15N atom. The fragmentation pattern is expected to be similar to the unlabeled compound. Therefore, the predicted transition is:

  • Precursor Ion (Q1): m/z 409.2

  • Product Ion (Q3): m/z 151.1

Note: It is crucial to confirm these transitions by infusing a standard solution of this compound into the mass spectrometer to determine the optimal precursor and product ions experimentally.

Experimental Protocols

Method 1: Generic LC-MS/MS Protocol for Nebivolol Quantitation

This protocol provides a general starting point for the analysis of nebivolol in biological matrices. Optimization will be required for specific instrumentation and sample types.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Nebulizer Gas 45 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Capillary Voltage 4000 V
Collision Gas Nitrogen or Argon

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Nebivolol406.2151.125
This compound409.2151.125

Note: Collision energy should be optimized for your specific instrument to achieve the highest signal intensity for the product ions.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of nebivolol.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Signal for Nebivolol 1. Incorrect MS/MS transitions.2. Poor ionization efficiency.3. Sample degradation.1. Verify the precursor and product ions by infusing a standard solution.2. Optimize mobile phase pH; adding a small amount of formic or acetic acid can improve protonation.[2] Ensure the electrospray needle is properly positioned and clean.3. Check sample stability and storage conditions.
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the column.2. Inappropriate mobile phase pH.3. Column overload.1. Use a high-quality, end-capped C18 column. Consider a column with a different stationary phase if tailing persists.2. Adjust the mobile phase pH to ensure nebivolol is consistently in its protonated state.3. Dilute the sample to avoid overloading the column.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix effects from the sample.3. Leaks in the system.1. Use high-purity solvents and additives. Flush the LC system thoroughly.2. Improve sample preparation to remove interfering matrix components.[3] Consider using a divert valve to direct the early and late eluting components to waste.3. Check for leaks in all fittings and connections.
Inconsistent Internal Standard Response 1. Inaccurate pipetting of the internal standard.2. Degradation of the internal standard.3. Ion suppression affecting the internal standard differently than the analyte.1. Ensure accurate and consistent addition of the internal standard to all samples and standards.2. Check the stability of the internal standard stock solution.3. Evaluate matrix effects for both the analyte and the internal standard. A stable isotope-labeled internal standard like this compound should co-elute and experience similar matrix effects as the analyte.
Retention Time Shifts 1. Changes in mobile phase composition.2. Column degradation or equilibration issues.3. Fluctuations in column temperature.1. Prepare fresh mobile phase and ensure accurate composition.2. Allow sufficient time for column equilibration between injections. If the column is old, consider replacing it.3. Ensure the column oven is maintaining a stable temperature.

Visualizations

Experimental Workflow for Nebivolol Analysis

G Figure 1: General workflow for LC-MS/MS analysis of nebivolol. cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) ISTD Add this compound (Internal Standard) Sample->ISTD Extraction Protein Precipitation or Solid Phase Extraction ISTD->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (C18 Column) Evaporation->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of Nebivolol Calibration->Quantification

Caption: General workflow for LC-MS/MS analysis of nebivolol.

Troubleshooting Logic for Low Signal Intensity

G Figure 2: Troubleshooting flowchart for low signal intensity. Start Low or No Signal CheckInfusion Infuse Standard Solution Start->CheckInfusion SignalOK Signal Observed? CheckInfusion->SignalOK CheckLC Investigate LC System - Column Performance - Mobile Phase - Sample Integrity SignalOK->CheckLC Yes CheckMS Investigate MS System - Ion Source Cleaning - Detector Settings - Gas Flows SignalOK->CheckMS No Resolved Issue Resolved CheckLC->Resolved OptimizeMS Optimize MS Parameters - Transitions - Voltages - Temperatures CheckMS->OptimizeMS OptimizeMS->Resolved

Caption: Troubleshooting flowchart for low signal intensity.

References

Troubleshooting Poor Peak Shape for Nebivolol and its Internal Standard: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the chromatographic analysis of nebivolol and its internal standard. The information is tailored for researchers, scientists, and drug development professionals to help resolve problems related to poor peak shape, such as tailing, fronting, and broadening.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why are my nebivolol and internal standard peaks tailing?

Peak tailing is a common issue in the analysis of basic compounds like nebivolol. It is often caused by secondary interactions between the analyte and the stationary phase.[1][2][3]

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with the basic amine groups of nebivolol, leading to peak tailing.[2][3]

  • Mobile Phase pH: An inappropriate mobile phase pH can cause tailing. For basic compounds, a lower pH (around 3-4) can protonate the silanol groups and reduce these secondary interactions.[4]

  • Contamination: A contaminated column or guard column can also lead to peak tailing for all analytes.[5]

Solution:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase with an acidic modifier like phosphoric acid or perchloric acid can significantly improve peak shape.[6][7]

  • Use a High-Purity Column: Employing a column with low silanol activity or an end-capped column can minimize secondary interactions.

  • Incorporate an Organic Modifier: Using a suitable organic modifier in the mobile phase can help improve peak symmetry.

  • Clean or Replace Guard Column: If using a guard column, try removing it to see if the peak shape improves. If it does, the guard column is likely contaminated and should be replaced.[5]

2. My peaks are showing fronting. What could be the cause?

Peak fronting, where the peak has a leading edge that is not steep, can be caused by several factors:

  • Sample Overload: Injecting too much sample onto the column can lead to fronting.[1]

  • Injection Volume Issues: Problems with the injector or an improperly filled sample loop can cause peak distortion.[1][8]

  • Improper Mobile Phase Composition: A mobile phase that is too weak to effectively elute the analytes can sometimes cause fronting.[1]

Solution:

  • Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves.

  • Check the Injector: Ensure the injector is functioning correctly and that the sample loop is completely filled during injection.

  • Optimize Mobile Phase: Experiment with the mobile phase composition to ensure it has adequate solvent strength.

3. Both my nebivolol and internal standard peaks are broad. What should I investigate?

Broad peaks can significantly impact resolution and sensitivity. Common causes include:

  • Low Mobile Phase Flow Rate: A flow rate that is too low can lead to peak broadening.[9]

  • System Leaks: Leaks in the HPLC system, particularly between the column and the detector, can cause broad peaks.[9]

  • Column Deterioration: An old or degraded column will often exhibit poor peak shape for all analytes.

  • Extra-Column Volume: Excessive tubing length or a large detector cell can contribute to peak broadening.[8]

Solution:

  • Check Flow Rate: Ensure the flow rate is set correctly and is stable.

  • Perform a Leak Check: Systematically check for any leaks in the fluidic path.

  • Replace the Column: If the column is old or has been used extensively, replacing it may resolve the issue.

  • Minimize Extra-Column Volume: Use tubing with the smallest possible internal diameter and length, and ensure all connections are properly made.

Experimental Protocols

Below are examples of HPLC methods that have been successfully used for the analysis of nebivolol, demonstrating good peak shape.

Method 1: Isocratic RP-HPLC

ParameterCondition
Mobile Phase Methanol: Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate (60:30:10, v/v/v)
pH 4.0 (adjusted with 0.1 M phosphoric acid)
Column Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection 280 nm
Injection Volume 20 µL
Run Time 10 min
Reference:[6]

Method 2: Isocratic RP-HPLC with Different Buffer

ParameterCondition
Mobile Phase Acetonitrile: 0.03M Potassium Dihydrogen Phosphate (50:50, v/v)
pH 3.2 (adjusted with orthophosphoric acid)
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)
Flow Rate 1.2 mL/min
Detection 278 nm
Injection Volume 20 µL
Reference:

Method 3: Gradient RP-HPLC

ParameterCondition
Mobile Phase A Acetate buffer (pH 4.5)
Mobile Phase B Acetonitrile
Column C18 (150 mm x 4.6 mm, 2.6 µm)
Flow Rate 1.3 mL/min
Detection 265 nm
Column Temp. 35 °C
Gradient Program Time (min)
0.0
2.0
8.0
12.0
12.1
15.0
Reference:[10]

Common Internal Standards

The choice of an internal standard is critical for accurate quantification. Here are some internal standards that have been used for nebivolol analysis:

Internal StandardReference
Chlorzoxazone[11]
Dutasteride[12]
Tramadol[13]
Racemic nebivolol D4[11]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in HPLC analysis.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Broadening) check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks All Peaks Affected check_all_peaks->all_peaks Yes single_peak Single/Few Peaks Affected check_all_peaks->single_peak No check_system Check for System Issues: - Leaks - Blockages - Column Contamination/Void all_peaks->check_system solution_system Solution: - Perform Leak Check - Backflush/Replace Column - Check Guard Column check_system->solution_system check_analyte_interaction Investigate Analyte-Specific Issues: - Secondary Interactions (Silanols) - Sample Overload - Inappropriate Mobile Phase single_peak->check_analyte_interaction solution_analyte Solution: - Adjust Mobile Phase pH - Reduce Sample Concentration - Use End-Capped Column check_analyte_interaction->solution_analyte

Caption: A flowchart outlining the decision-making process for troubleshooting common peak shape problems.

References

Technical Support Center: (Rac)-Nebivolol-d2,15N Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability of (Rac)-Nebivolol-d2,15N in biological matrices during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Nebivolol in biological matrices?

A1: Based on forced degradation studies of the parent compound, Nebivolol is most susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] It is relatively stable under neutral pH, thermal stress, and photolytic conditions.[4] When working with biological samples, it is crucial to control the pH and minimize exposure to oxidizing agents.

Q2: How stable is the isotopically labeled internal standard, this compound, compared to unlabeled Nebivolol?

A2: The chemical behavior and stability of a stable isotopically labeled (SIL) internal standard are expected to be nearly identical to the unlabeled analyte.[5] The deuterium (d2) and nitrogen-15 (15N) labels in this compound are placed in stable positions not prone to exchange under typical bioanalytical conditions.[5][6] Therefore, its stability profile in biological matrices should mirror that of unlabeled Nebivolol. However, as a best practice, stability of the SIL internal standard should always be confirmed as part of the bioanalytical method validation process.

Q3: What are the recommended storage conditions for plasma and serum samples containing this compound?

A3: For long-term storage, samples should be kept frozen at -20°C or colder.[7] Studies have shown Nebivolol to be stable in plasma for at least one month at -20°C.[7] For short-term storage (bench-top), samples should be kept on ice or at refrigerated temperatures (2-8°C) and processed as quickly as possible. Nebivolol has demonstrated stability in plasma for up to 4-8 hours at room temperature.[7][8]

Q4: How many freeze-thaw cycles can my samples undergo?

A4: Nebivolol has been shown to be stable in human plasma for at least three freeze-thaw cycles.[8] To mitigate the risk of degradation, it is recommended to aliquot samples upon collection if multiple analyses are anticipated.

Q5: My internal standard response is highly variable. What could be the cause?

A5: High variability in the internal standard (IS) response can be due to several factors:

  • Inconsistent Sample Preparation: Ensure the IS is added precisely and consistently to all samples, including calibrators and quality controls.

  • Degradation: The IS may be degrading during sample collection, storage, or processing. Review your handling procedures and storage conditions.

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer can cause variability. Ensure the IS co-elutes with the analyte to effectively compensate for these effects.[9]

  • Instrumental Issues: Check for issues with the LC-MS/MS system, such as inconsistent injection volumes or fluctuating ion source conditions.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Analyte and/or Internal Standard (IS) Response Degradation during sample storage or handling.Verify storage temperatures and minimize freeze-thaw cycles. Ensure samples are processed promptly after thawing. Review sample pH.
Inefficient extraction.Optimize the protein precipitation or liquid-liquid extraction protocol. Ensure complete vortexing and centrifugation.
Ion suppression (Matrix Effect).Check for co-eluting matrix components. Adjust chromatography to separate interferences. Confirm that the IS co-elutes with the analyte.
High Variability in IS Response Across a Batch Inconsistent addition of IS solution.Use a calibrated pipette and ensure consistent technique. Add the IS to all samples at the same step.
Partial degradation of IS in some samples.Investigate for differences in sample quality (e.g., hemolysis, lipemia) or handling history of individual samples.
IS instability in autosampler.Perform autosampler stability tests. Nebivolol has shown stability for up to 12 hours at 5°C in the autosampler.[8] Keep the autosampler temperature controlled (e.g., 4°C).
Presence of Unexpected Peaks in Chromatogram Contamination.Prepare fresh mobile phases and cleaning solutions. Check for carryover from previous injections.
Degradation of analyte or IS.This is likely if new peaks appear after stress conditions (e.g., leaving samples at room temperature for extended periods). Compare chromatograms to freshly prepared samples.
Analyte Detected in Blank Matrix Samples Contamination of glassware or reagents.Use clean, dedicated labware. Prepare fresh reagents and mobile phases.
Carryover from a high-concentration sample.Inject a series of blank samples after a high-concentration sample to assess carryover. Optimize the needle wash method on the autosampler.

Data Summary Tables

Table 1: Summary of Nebivolol Forced Degradation Studies

Condition Time Temperature Approximate Degradation (%) Reference
Acidic Hydrolysis (0.1 N HCl) 2 hours80°CSubstantial Degradation[11]
Basic Hydrolysis (0.1 N NaOH) 2 hours80°C19.25%[11][12]
Oxidative (3% H₂O₂) -Room Temp11.25%[11][12]
Neutral Hydrolysis (Water) 2 hours80°CPartial Degradation[11]
Dry Heat 2 hours90°C5.45%[11][12]
Photolytic --Stable[4][5]

Table 2: Recommended Stability Testing Conditions for this compound in Biological Matrices

Stability Test Storage Condition Duration Acceptance Criteria
Freeze-Thaw Stability -20°C to Room Temperature3 CyclesMean concentration within ±15% of nominal
Bench-Top Stability Room Temperature (or on ice)4-8 hoursMean concentration within ±15% of nominal
Long-Term Stability -20°C or -80°CDuration of the studyMean concentration within ±15% of nominal
Autosampler Stability 2-8°CExpected run timeMean concentration within ±15% of nominal
Stock Solution Stability Refrigerated (2-8°C)To be determinedMean concentration within ±15% of nominal

Experimental Protocols & Visualizations

Protocol 1: Sample Handling and Extraction

This protocol describes a typical protein precipitation method for extracting this compound from plasma or serum.

  • Thawing: Thaw frozen plasma/serum samples on ice or at room temperature. Vortex gently to ensure homogeneity.

  • Aliquoting: Transfer a precise volume (e.g., 100 µL) of the sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the this compound working solution to each sample (except for "double blank" samples). Vortex briefly.

  • Protein Precipitation: Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Vortex the reconstituted samples and inject them into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_extract Extraction & Analysis Thaw Thaw Sample Aliquot Aliquot Sample Thaw->Aliquot Spike Spike with IS Aliquot->Spike Precipitate Add Acetonitrile Spike->Precipitate Vortex1 Vortex Precipitate->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate (Optional) Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject G cluster_start Setup cluster_cycles Freeze-Thaw Cycles start Spike Blank Matrix (Low & High QC) aliquot Aliquot Samples start->aliquot analyze0 Analyze Baseline (Cycle 0) aliquot->analyze0 freeze1 Freeze (-20°C) aliquot->freeze1 compare Compare Results to Baseline (Deviation <15%) analyze0->compare thaw1 Thaw (RT) freeze1->thaw1 analyze1 Analyze (Cycle 1) thaw1->analyze1 freeze2 Freeze (-20°C) analyze1->freeze2 analyze1->compare thaw2 Thaw (RT) freeze2->thaw2 analyze2 Analyze (Cycle 2) thaw2->analyze2 freeze3 Freeze (-20°C) analyze2->freeze3 analyze2->compare thaw3 Thaw (RT) freeze3->thaw3 analyze3 Analyze (Cycle 3) thaw3->analyze3 analyze3->compare G cluster_conditions Stress Conditions cluster_products Degradation Products Nebivolol This compound Acid Acidic Hydrolysis (e.g., 0.1 N HCl) Nebivolol->Acid Base Basic Hydrolysis (e.g., 0.1 N NaOH) Nebivolol->Base Oxidation Oxidation (e.g., H₂O₂) Nebivolol->Oxidation Hydrolysis_Products Hydrolytic Degradants (e.g., ether bond cleavage) Acid->Hydrolysis_Products Base->Hydrolysis_Products Oxidation_Products Oxidative Degradants Oxidation->Oxidation_Products

References

Improving the limit of quantification (LOQ) for nebivolol assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the limit of quantification (LOQ) for nebivolol assays.

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of nebivolol assays that can negatively impact the limit of quantification.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: Why is my nebivolol peak showing significant tailing or fronting, and how can I fix it?

A: Poor peak shape is a common issue that can decrease sensitivity and make accurate integration difficult. Here are the likely causes and solutions:

  • Secondary Interactions: Nebivolol is a basic compound and can interact with acidic silanols on the surface of silica-based reversed-phase columns, leading to peak tailing.[1]

    • Solution 1: Use a Mobile Phase Additive. Add a competing amine like triethylamine (TEA) to the mobile phase to block the active silanol sites.[1]

    • Solution 2: Adjust Mobile Phase pH. Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing secondary interactions.

    • Solution 3: Use an End-Capped Column. Modern, well-end-capped columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.[1][2]

    • Solution: Whenever possible, dissolve your sample in the mobile phase or a weaker solvent.[3][4] If this is not feasible, reduce the injection volume.[4]

  • Column Overload: Injecting too much sample mass onto the column can lead to peak fronting.

    • Solution: Reduce the sample concentration or the injection volume.

Issue 2: High Baseline Noise

Q: My chromatogram has a very noisy baseline, which is making it difficult to detect low concentrations of nebivolol. What are the potential causes and solutions?

A: A high baseline noise directly impacts the signal-to-noise ratio, which is a critical factor for determining the LOQ.[5] Here are common causes and how to address them:

  • Contaminated Mobile Phase: Impurities in solvents or additives are a major source of baseline noise.[6]

    • Solution 1: Use High-Purity Solvents. Always use LC-MS grade solvents and freshly prepared mobile phases.[3][5][7]

    • Solution 2: Check for Microbial Growth. Do not let aqueous mobile phases sit for extended periods, as microbial growth can contribute to noise.[5]

  • Detector Issues (HPLC-UV): A dirty flow cell or a deteriorating UV lamp can increase baseline noise.[8]

    • Solution: Flush the flow cell and check the lamp's intensity. Replace the lamp if necessary.[8][9]

  • Improper Mobile Phase Mixing: Inadequate mixing of gradient mobile phases can cause periodic fluctuations in the baseline.[8]

    • Solution: Ensure proper mixing and consider adding a small amount of the modifier to both mobile phase components to balance UV absorbance.[8]

  • Contaminated LC System: Residue from previous analyses can leach into the mobile phase and contribute to noise.

    • Solution: Regularly flush the system with a strong solvent to remove contaminants.[5]

Issue 3: Low Signal Intensity

Q: The signal for my nebivolol peak is too low, even at concentrations where I expect to see a clear peak. How can I increase the signal intensity?

A: Low signal intensity is a direct contributor to a high LOQ. Here are several strategies to boost the signal for nebivolol:

  • Optimize Injection Volume: Injecting a larger volume of your sample can increase the signal.[10]

    • Solution: Perform an injection volume loading study to determine the maximum volume that can be injected without compromising peak shape and resolution.[11] As a general rule, the injection volume should not exceed 1-2% of the total column volume for isocratic methods.

  • Enhance Ionization Efficiency (LC-MS/MS): Proper ionization is crucial for good sensitivity in mass spectrometry.

    • Solution 1: Optimize ESI Source Parameters. Adjust the sprayer voltage, nebulizing gas flow, and drying gas temperature to maximize the generation of nebivolol ions.[7][12]

    • Solution 2: Adjust Mobile Phase pH. For positive ion mode ESI, a mobile phase pH that is two units below the pKa of nebivolol will ensure it is in its charged form, leading to better ionization.[12]

    • Solution 3: Use Appropriate Mobile Phase Additives. Volatile additives like formic acid or ammonium formate can improve ionization efficiency.[13] Avoid non-volatile buffers.

  • Sample Pre-concentration: Concentrating the sample before injection can significantly increase the signal.

    • Solution: Use solid-phase extraction (SPE) to not only clean up the sample but also to elute the analyte in a smaller volume than the initial sample volume.

Frequently Asked Questions (FAQs)

Q1: What is a typical LOQ I should be aiming for with a nebivolol assay in plasma?

A: The required LOQ depends on the application. For pharmacokinetic studies, LOQs in the low ng/mL to high pg/mL range are often necessary. Published methods have achieved LOQs ranging from 0.5 ng/mL using HPLC to as low as 10-50 pg/mL with LC-MS/MS.[14][15][16]

Q2: Which analytical technique is better for achieving a low LOQ for nebivolol: HPLC-UV or LC-MS/MS?

A: LC-MS/MS is generally more sensitive and selective than HPLC-UV, allowing for significantly lower LOQs.[17] While HPLC-UV methods can achieve LOQs in the low ng/mL range, LC-MS/MS methods can reach the pg/mL level, which is often required for bioequivalence and pharmacokinetic studies.[14][15]

Q3: What are the best sample preparation techniques for nebivolol from biological matrices like plasma to achieve a low LOQ?

A: The choice of sample preparation is critical for removing interferences and concentrating the analyte.

  • Protein Precipitation (PPT): This is a simple and fast method, often used with acetonitrile.[18][19][20] However, it may not provide the cleanest extracts, which can lead to matrix effects in LC-MS/MS.

  • Liquid-Liquid Extraction (LLE): This technique offers cleaner extracts than PPT and can provide good recovery for nebivolol.[15]

  • Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples and can be used to concentrate the analyte, leading to improved LOQs. Polymeric SPE sorbents are often a good choice for extracting basic drugs like nebivolol from plasma.

Q4: How can I minimize matrix effects in my LC-MS/MS assay for nebivolol?

A: Matrix effects, where co-eluting compounds from the sample interfere with the ionization of the analyte, can suppress or enhance the signal and affect the accuracy and precision of the assay.

  • Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove interfering matrix components.[7]

  • Optimize Chromatography: Adjust the chromatographic conditions to separate nebivolol from the interfering compounds.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., nebivolol-d4) is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.[15]

Data Presentation

Table 1: Comparison of LOQs for Nebivolol in Different Analytical Methods

Analytical MethodMatrixLOQLinearity RangeReference
HPLC-UVPharmaceutical Prep.0.25 µg/mL0.25-8.0 µg/mL[12]
RP-HPLCPharmaceutical Prep.0.5 ppm (µg/mL)10-50 ppm (µg/mL)[21]
RP-HPLCPharmaceutical Prep.0.2 µg/mL0.2-10 µg/mL[22]
HPLC-FluorescenceHuman PlasmaNot Specified1-400 ng/mL[19]
LC-MS/MSHuman Plasma10 pg/mL10-4000 pg/mL[14]
LC-MS/MSHuman Plasma50 pg/mL50-5000 pg/mL[15]
RP-HPLCHuman Plasma0.5 ng/mL0.5–10 ng/mL[16]
LC-MS/MSAqueous Humor & Plasma0.43 ng/mL0.43-750 ng/mL[23]

Experimental Protocols

Protocol 1: Sample Preparation of Nebivolol from Human Plasma using Protein Precipitation

This protocol is adapted from methodologies described for the analysis of nebivolol in biological fluids.[18][19][20]

  • Sample Collection: Collect blood samples in tubes containing an appropriate anticoagulant. Centrifuge to separate the plasma.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

  • Internal Standard Spiking: Add a small volume of the internal standard working solution (e.g., nebivolol-d4) to the plasma sample.

  • Precipitation: Add 600 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Conditions for Nebivolol Analysis

These are typical starting conditions that may require further optimization.

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.[15]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[15]

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute nebivolol, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.[23]

  • MRM Transitions:

    • Nebivolol: Q1 m/z 406.2 -> Q3 m/z 151.1[14][15][23]

    • Nebivolol-d4 (Internal Standard): Q1 m/z 410.2 -> Q3 m/z 151.0[14][15]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS 1 PPT Protein Precipitation (e.g., with Acetonitrile) Add_IS->PPT 2 Centrifuge Centrifugation PPT->Centrifuge 3 Supernatant Collect Supernatant Centrifuge->Supernatant 4 Evaporate Evaporate to Dryness Supernatant->Evaporate 5 Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute 6 Inject Inject into LC-MS/MS Reconstitute->Inject 7 LC Chromatographic Separation (C18) Inject->LC MS Mass Spectrometric Detection (ESI+) LC->MS Data Data Acquisition and Processing MS->Data

Caption: A typical experimental workflow for the analysis of nebivolol in plasma using protein precipitation and LC-MS/MS.

Troubleshooting_LOQ Start Low Sensitivity / High LOQ Check_Signal Is Signal Intensity Low? Start->Check_Signal Check_Noise Is Baseline Noisy? Check_Signal->Check_Noise No Optimize_Injection Optimize Injection Volume Check_Signal->Optimize_Injection Yes Check_Peak_Shape Is Peak Shape Poor? Check_Noise->Check_Peak_Shape No Use_High_Purity Use High-Purity Solvents Check_Noise->Use_High_Purity Yes Adjust_Mobile_Phase Adjust Mobile Phase (pH, Additives) Check_Peak_Shape->Adjust_Mobile_Phase Yes End LOQ Improved Check_Peak_Shape->End No Optimize_ESI Optimize ESI Source Optimize_Injection->Optimize_ESI Concentrate_Sample Pre-concentrate Sample (SPE) Optimize_ESI->Concentrate_Sample Concentrate_Sample->End Clean_System Clean LC System & Detector Use_High_Purity->Clean_System Check_Mixing Check Gradient Mixing Clean_System->Check_Mixing Check_Mixing->End Check_Solvent Check Sample Solvent Adjust_Mobile_Phase->Check_Solvent Reduce_Load Reduce Sample Load Check_Solvent->Reduce_Load Reduce_Load->End

Caption: A troubleshooting decision tree for improving the limit of quantification (LOQ) in nebivolol assays.

References

Resolving co-eluting interferences in the nebivolol LC-MS/MS method

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS method for nebivolol analysis. Our goal is to help you resolve common issues, with a focus on co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of co-eluting interferences in nebivolol LC-MS/MS analysis?

A1: Co-eluting interferences in nebivolol analysis can originate from several sources:

  • Metabolites: Nebivolol undergoes extensive metabolism in the body, leading to various biotransformation products. These include hydroxylated metabolites, N-dealkylated metabolites, and glucuronide conjugates.[1][2][3][4] Some of these metabolites can be isobaric (have the same mass) as nebivolol, making them difficult to distinguish by mass spectrometry alone if they co-elute chromatographically.[5]

  • Stereoisomers: Nebivolol is a racemic mixture of ten stereoisomers. The d- and l-enantiomers possess different pharmacological activities, necessitating their separation.[6][7] Inadequate chiral chromatography can lead to the co-elution of these isomers.

  • Matrix Components: Endogenous components from biological matrices (e.g., plasma, urine) can co-elute with nebivolol and cause ion suppression or enhancement, affecting the accuracy and precision of the assay.[8][9]

  • Co-administered Drugs: If the subject is taking other medications, these drugs or their metabolites could potentially co-elute with nebivolol.

Q2: Why is the separation of nebivolol stereoisomers important?

A2: The d-isomer of nebivolol is primarily responsible for its beta-blocking activity, while the l-isomer contributes to its vasodilatory effects through nitric oxide potentiation. Therefore, to accurately assess the pharmacokinetic and pharmacodynamic properties of nebivolol, it is crucial to separate and quantify these stereoisomers individually.

Q3: What are the typical MRM transitions for nebivolol and its deuterated internal standard?

A3: Based on published methods, common multiple reaction monitoring (MRM) transitions are:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Nebivolol406.0 - 406.2151.0 - 151.1[8][10][11][12]
Nebivolol-D4410.2151.0[11][12]

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

Troubleshooting Guides

Issue 1: Poor peak shape or tailing for nebivolol.

This issue can be caused by several factors related to the column, mobile phase, or sample preparation.

Troubleshooting Workflow:

start Poor Peak Shape check_column Check Column Condition start->check_column check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_sample_prep Review Sample Preparation start->check_sample_prep solution_column Flush or Replace Column check_column->solution_column solution_mobile_phase Adjust pH or Organic Content check_mobile_phase->solution_mobile_phase solution_sample_prep Optimize Extraction check_sample_prep->solution_sample_prep

Caption: Troubleshooting poor peak shape.

Possible Causes and Solutions:

CauseRecommended Action
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column. Ensure the mobile phase pH is within the stable range for the column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of nebivolol. Adjusting the pH with additives like formic acid or ammonium acetate can improve peak shape.[8]
Sample Overload Inject a lower concentration of the sample to see if the peak shape improves.
Sample Solvent Incompatibility Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase.
Issue 2: Co-elution of Nebivolol with an Unknown Peak.

This is a common challenge, often due to metabolites or matrix components.

Troubleshooting Workflow:

start Co-eluting Peak modify_gradient Modify Gradient Elution start->modify_gradient change_column Change Column Chemistry start->change_column optimize_sample_prep Optimize Sample Preparation start->optimize_sample_prep solution_gradient Steeper or Shallower Gradient modify_gradient->solution_gradient solution_column Use Different Stationary Phase (e.g., Chiral) change_column->solution_column solution_sample_prep Improve Extraction Selectivity optimize_sample_prep->solution_sample_prep

Caption: Resolving co-eluting peaks.

Possible Causes and Solutions:

CauseRecommended Action
Isobaric Metabolites Since isobaric metabolites have the same mass, chromatographic separation is key.[5] Modify the gradient profile (make it shallower to increase resolution) or change the organic modifier in the mobile phase.
Stereoisomers If you are not using a chiral column, you will not be able to separate the stereoisomers. Utilize a chiral stationary phase like Chiralpak or a Chirobiotic column for their resolution.[6][7]
Matrix Interferences Enhance the sample preparation method. If using protein precipitation, consider a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering components.[11][13]

Experimental Protocols

Protocol 1: Chiral Separation of Nebivolol Enantiomers

This protocol is based on a validated method for the simultaneous estimation of S-RRR and R-SSS nebivolol in human plasma.[13]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition an ion-exchange SPE cartridge.

  • Load 0.5 mL of human plasma.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

ParameterCondition
Column CHIRALPAK AY-RH (150 x 4.6 mm, 5 µm)[13]
Mobile Phase Acetonitrile : Ammonium Carbonate in water (158 mg/L) (80:20 v/v)[13]
Flow Rate 0.9 mL/min[13]
Column Temperature 35 °C[13]
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Nebivolol: 406.2 -> 151.0; Racemic Nebivolol-D4 (IS): 410.2 -> 151.0[12]
Protocol 2: General Nebivolol Quantification in Plasma

This protocol is a general-purpose method for quantifying total nebivolol.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add an internal standard.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Inject the supernatant for analysis.

2. LC-MS/MS Conditions:

ParameterCondition
Column Zorbax SB-C18 (100 x 4.6 mm, 3.5 µm)[8]
Mobile Phase A: 5 mM Ammonium Acetate with Formic Acid (pH 3.5); B: Methanol:Acetonitrile (25:75 v/v). Gradient elution.[8]
Flow Rate 0.8 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Nebivolol: 406.2 -> 151.1; Nebivolol-D4 (IS): 410.2 -> 151.0[8][12]

This technical support guide should serve as a valuable resource for troubleshooting and developing robust LC-MS/MS methods for nebivolol analysis. For further details, please refer to the cited literature.

References

Best practices for the long-term storage of (Rac)-Nebivolol-d2,15N solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of (Rac)-Nebivolol-d2,15N solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound solutions?

A1: For optimal stability, this compound solutions should be stored under the following conditions:

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage to minimize degradation.
-20°CUp to 1 monthSuitable for short to medium-term storage.[1]
4°C (Refrigerated)Up to 72 hoursFor immediate or very short-term use.[1]
Room TemperatureUp to 8 hoursNot recommended for storage; only for immediate use during experimentation.[1]

Note: Solutions should be stored in tightly sealed, light-resistant containers to prevent solvent evaporation and photodegradation.

Q2: What solvents are recommended for preparing this compound stock solutions?

A2: Nebivolol is soluble in methanol, acetonitrile, and a mixture of 0.1% perchloric acid and acetonitrile (50:50 v/v).[2] The choice of solvent may depend on the specific analytical method being used. For long-term storage, ensure the solvent is of high purity and free of contaminants.

Q3: How does the deuterium (d2) and 15N labeling affect the storage and stability of Nebivolol?

A3: The replacement of hydrogen with deuterium and nitrogen with 15N are stable isotopic substitutions. For the purposes of long-term storage, the chemical stability of this compound is expected to be comparable to its unlabeled counterpart. Stable isotopes do not significantly alter the chemical properties that influence degradation during storage. However, deuterium labeling can alter the rate of metabolism in biological systems due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[3]

Q4: What are the known degradation pathways for Nebivolol?

A4: Nebivolol is susceptible to degradation under certain stress conditions. The primary degradation pathways include:

  • Acid and Base Hydrolysis: Nebivolol degrades in both acidic and basic conditions.[4][5]

  • Oxidation: The molecule is susceptible to oxidative degradation.[4][5]

  • Photodegradation: While some studies suggest it is relatively stable under photolytic stress, protection from light is always a best practice.

Forced degradation studies have shown that Nebivolol is relatively stable under thermal and neutral hydrolysis conditions.[4]

Troubleshooting Guide

Problem 1: I see unexpected peaks in my chromatogram after storing my this compound solution.

  • Possible Cause 1: Degradation. Your solution may have degraded due to improper storage conditions (e.g., elevated temperature, exposure to light, or incompatible solvent).

    • Solution: Review the recommended storage conditions. Prepare a fresh solution and re-analyze. If the issue persists, consider performing a forced degradation study to identify potential degradation products.

  • Possible Cause 2: Contamination. The solvent or container may be contaminated.

    • Solution: Use high-purity solvents and thoroughly clean all glassware. Prepare a fresh solution using a new bottle of solvent.

  • Possible Cause 3: Solvent Impurities. Impurities in the solvent can concentrate over time due to evaporation.

    • Solution: Ensure containers are tightly sealed. Use fresh, high-quality solvent for each new stock solution.

Problem 2: The concentration of my this compound solution appears to have decreased over time.

  • Possible Cause 1: Solvent Evaporation. If the container is not properly sealed, the solvent can evaporate, leading to an apparent increase in concentration, or if precipitation occurs, a decrease in the concentration of the supernatant.

    • Solution: Always use tightly sealed vials with appropriate caps and septa. Store at recommended low temperatures to minimize evaporation.

  • Possible Cause 2: Adsorption to the Container. Highly lipophilic compounds can sometimes adsorb to the surface of plastic containers.

    • Solution: Use glass vials for long-term storage whenever possible. If using plastic, ensure it is compatible with the storage solvent.

  • Possible Cause 3: Degradation. As mentioned above, degradation will lead to a lower concentration of the parent compound.

    • Solution: Refer to the degradation troubleshooting steps.

Experimental Protocols

Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method can be used to assess the stability of this compound solutions by separating the parent compound from its degradation products.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD) or equivalent.[2]

  • Column: Agilent Zorbax Bonus RP column (250 × 4.6 mm, 5 µm) or equivalent C18 column.[2]

  • Mobile Phase: A mixture of acetonitrile and 0.1% perchloric acid (55:45 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: 282 nm.[2]

  • Column Temperature: Ambient.

  • Run Time: 10 minutes.[2]

Procedure:

  • Prepare a stock solution of this compound in the mobile phase or a compatible solvent.

  • Inject the solution into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the parent peak over time.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis prep Prepare this compound in appropriate solvent storage Store at recommended conditions (-80°C) prep->storage Initial Storage hplc Analyze via Stability-Indicating HPLC Method storage->hplc Periodic Sampling data Evaluate Chromatographic Data (Peak Area, New Peaks) hplc->data Data Acquisition troubleshooting_logic cluster_degradation Degradation Issues cluster_contamination Contamination Issues cluster_concentration Concentration Change start Unexpected Chromatographic Results? check_storage Review Storage Conditions (Temp, Light, Time) start->check_storage New Peaks Observed check_solvent Check Solvent Purity start->check_solvent Extraneous Peaks check_seal Inspect Vial Seal start->check_seal Concentration Inconsistent fresh_solution Prepare Fresh Solution check_storage->fresh_solution forced_degradation Perform Forced Degradation Study fresh_solution->forced_degradation Issue Persists clean_glassware Use Clean Glassware check_solvent->clean_glassware new_solvent Use New Solvent Bottle clean_glassware->new_solvent check_container Evaluate Container Material (Glass vs. Plastic) check_seal->check_container

References

Impact of different extraction methods on the recovery of (Rac)-Nebivolol-d2,15N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Nebivolol-d2,15N extraction.

Impact of Different Extraction Methods on the Recovery of this compound

The successful quantification of this compound in biological matrices is highly dependent on the chosen extraction method. The primary goals of the extraction process are to isolate the analyte from interfering matrix components, concentrate the analyte, and prepare a sample that is compatible with the analytical instrument, typically a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The three most common extraction techniques employed for nebivolol and its isotopically labeled internal standards are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The choice of extraction method can significantly impact the recovery of this compound, as well as the cleanliness of the final extract, which in turn affects the accuracy, precision, and sensitivity of the analytical method.

Quantitative Data Summary

The following table summarizes the reported recovery rates for nebivolol using different extraction methods. While specific data for this compound is not always detailed separately, the recovery of the deuterated and nitrogen-15 labeled internal standard is expected to be very similar to that of the unlabeled analyte.

Extraction MethodMatrixRecovery (%)Key Experimental ParametersReference
Liquid-Liquid Extraction (LLE) Human Plasma67.67%Not specified in abstract[1]
Protein Precipitation (PPT) Aqueous Humor72.4%Protein precipitation technique[2]
Protein Precipitation (PPT) Plasma73.0%Protein precipitation technique[2]
Protein Precipitation (PPT) Human PlasmaNot explicitly quantified, but method was successfulExtraction with 5% formic acid and acetonitrile[3]
Solid-Phase Extraction (SPE) Human PlasmaNot explicitly quantified, but method was successfulIon exchange cartridges

Note: The recovery of an analyte can be influenced by numerous factors including the specific biological matrix, the concentration of the analyte, the exact protocol followed, and the analytical technique used for quantification.

Experimental Protocols

Detailed methodologies for the key extraction experiments are provided below.

Liquid-Liquid Extraction (LLE) Protocol[1]
  • Objective: To extract nebivolol from human plasma.

  • Procedure:

    • To a specific volume of human plasma, add the internal standard (this compound).

    • Add an appropriate organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex the mixture to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Protein Precipitation (PPT) Protocol[2][3]
  • Objective: To remove proteins from plasma or aqueous humor samples to release the analyte.

  • Procedure:

    • To a specific volume of the biological sample (e.g., plasma, aqueous humor), add the internal standard.

    • Add a precipitating agent, typically a cold organic solvent like acetonitrile or methanol, often in a 2:1 or 3:1 ratio (solvent:sample). The use of 5% formic acid in the precipitation solvent can also be employed.[3]

    • Vortex the mixture vigorously to ensure complete protein precipitation.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the analyte.

    • The supernatant can either be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent.

Solid-Phase Extraction (SPE) Protocol[4]
  • Objective: To selectively isolate nebivolol from plasma using a solid sorbent.

  • Procedure:

    • Conditioning: Condition the SPE cartridge (e.g., an ion exchange cartridge) with an appropriate solvent (e.g., methanol) followed by an equilibration buffer (e.g., water or a specific buffer).

    • Loading: Load the pre-treated plasma sample (to which the internal standard has been added) onto the conditioned cartridge.

    • Washing: Wash the cartridge with a specific solvent or buffer to remove interfering substances while retaining the analyte.

    • Elution: Elute the analyte and internal standard from the cartridge using a suitable elution solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a mobile phase-compatible solvent for analysis.

Troubleshooting Guides and FAQs

This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.

Q1: I am experiencing low recovery of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low recovery can stem from several factors related to your extraction method.

  • For LLE:

    • Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for nebivolol. Consider screening different solvents (e.g., ethyl acetate, diethyl ether, or mixtures).

    • Incorrect pH: The pH of the aqueous phase can significantly affect the extraction efficiency of ionizable compounds like nebivolol. Ensure the pH is adjusted to a level where nebivolol is in its neutral form to favor partitioning into the organic solvent.

    • Insufficient Mixing: Ensure thorough mixing during the extraction step by vortexing for an adequate amount of time.

    • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte. To break emulsions, you can try adding salt, heating, or using a different solvent system.

  • For PPT:

    • Incomplete Protein Precipitation: The ratio of the precipitating solvent to the sample may be insufficient. Try increasing the solvent-to-sample ratio.

    • Analyte Co-precipitation: The analyte might be co-precipitating with the proteins. To mitigate this, ensure rapid and vigorous mixing upon adding the precipitation solvent.

    • Supernatant Aspiration: Be careful not to disturb the protein pellet when collecting the supernatant.

  • For SPE:

    • Incorrect Sorbent: The chosen SPE sorbent (e.g., reversed-phase, ion-exchange) may not be suitable for nebivolol. A mixed-mode or ion-exchange sorbent might be more effective.

    • Improper Conditioning/Equilibration: Ensure the cartridge is properly conditioned and equilibrated before loading the sample.

    • Suboptimal Wash/Elution Solvents: The wash solvent might be too strong, leading to the loss of the analyte. Conversely, the elution solvent may not be strong enough to desorb the analyte completely. Optimize the composition and volume of these solvents.

    • Flow Rate: A flow rate that is too fast during sample loading can lead to incomplete retention of the analyte.

Q2: I am observing high variability in my recovery results. What could be the reason?

A2: High variability often points to inconsistencies in the experimental procedure.

  • Inconsistent Pipetting: Ensure accurate and consistent pipetting of the sample, internal standard, and solvents.

  • Variable Extraction Time: Maintain a consistent vortexing or mixing time for all samples.

  • Inconsistent Temperature: Perform the extraction at a consistent temperature, as temperature can affect partitioning and solubility.

  • SPE Cartridge Variability: If using SPE, ensure the cartridges are from the same lot and are packed consistently.

Q3: My final extract is showing significant matrix effects in the LC-MS/MS analysis. How can I improve the cleanliness of my extract?

A3: Matrix effects, such as ion suppression or enhancement, are common in bioanalysis and are caused by co-eluting endogenous components from the biological matrix.

  • PPT: This method is known for being quick and simple but often results in the least clean extracts. To improve, you can try a post-extraction clean-up step, such as a simplified LLE or SPE.

  • LLE: LLE generally provides a cleaner extract than PPT. Optimizing the extraction solvent and pH can help in selectively extracting the analyte while leaving behind interfering components.

  • SPE: SPE typically yields the cleanest extracts as it allows for more selective isolation of the analyte. A well-developed SPE method with optimized wash and elution steps is the most effective way to minimize matrix effects.

Q4: Which extraction method is the most suitable for my application?

A4: The choice of extraction method depends on several factors, including the required sensitivity, sample throughput, and the complexity of the biological matrix.

  • Protein Precipitation (PPT): Best suited for rapid sample screening and high-throughput applications where the highest level of cleanliness is not essential.

  • Liquid-Liquid Extraction (LLE): Offers a good balance between sample cleanliness, recovery, and throughput. It is a versatile technique suitable for many applications.

  • Solid-Phase Extraction (SPE): The preferred method when high sensitivity and the cleanest extracts are required, especially for complex matrices. While it can be more time-consuming and costly, it often provides the best results in terms of minimizing matrix effects.

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the extraction and analysis of this compound from a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) spe Solid-Phase Extraction (e.g., Ion Exchange) evap Evaporation ppt->evap lle->evap spe->evap reconst Reconstitution evap->reconst analysis LC-MS/MS Analysis reconst->analysis

Caption: General workflow for this compound extraction and analysis.

Decision Tree for Extraction Method Selection

This diagram provides a logical decision-making process to help select the most appropriate extraction method based on experimental requirements.

decision_tree start Start: Define Experimental Needs throughput High Throughput Required? start->throughput sensitivity High Sensitivity & Cleanliness Crucial? throughput->sensitivity No ppt Use Protein Precipitation (PPT) throughput->ppt Yes lle Consider Liquid-Liquid Extraction (LLE) sensitivity->lle No spe Use Solid-Phase Extraction (SPE) sensitivity->spe Yes

Caption: Decision tree for selecting an appropriate extraction method.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Nebivolol in Accordance with FDA/ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of nebivolol in biological matrices, primarily human plasma. The methodologies and data presented are benchmarked against the harmonized standards of the International Council for Harmonisation (ICH) M10 guideline and the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation. This resource is intended to assist in the selection and development of robust and reliable bioanalytical assays for nebivolol in support of pharmacokinetic, bioequivalence, and toxicokinetic studies.

Regulatory Framework: FDA/ICH M10 Guidelines

The validation of bioanalytical methods is a critical step in drug development, ensuring the reliability and acceptability of data submitted to regulatory authorities.[1][2][3] The ICH M10 guideline provides a harmonized framework for designing, validating, and applying bioanalytical methods, which has been adopted by major regulatory bodies, including the FDA and the European Medicines Agency (EMA).[2]

A full bioanalytical method validation for chromatographic assays, such as those used for nebivolol, should address the following key parameters to demonstrate that the method is suitable for its intended purpose[1][4]:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Matrix Effect: The influence of the biological matrix on the ionization and measurement of the analyte.[4]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.[4]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[4]

Comparative Analysis of Validated Bioanalytical Methods for Nebivolol

The following tables summarize the key performance characteristics of several published and validated bioanalytical methods for the determination of nebivolol in human plasma. The primary analytical technique employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is favored for its high sensitivity and selectivity.

Table 1: Comparison of LC-MS/MS Method Parameters for Nebivolol Analysis

ParameterMethod 1Method 2Method 3Method 4 (Enantiomeric)
Internal Standard (IS) Nebivolol-D4[5][6]Nebivolol-D4[7]AmlodipineRacemic Nebivolol D4[8]
Sample Preparation Liquid-Liquid Extraction (LLE)[5][6]Liquid-Liquid Extraction (LLE)[7]Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)[8]
Chromatographic Column Waters Symmetry C18 (4.6 x 150 mm, 5 µm)[5][6]Xbridge Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µ)[7]Zorbax SB C18 (50 x 3.6mm, 5µ)Chiral Column[8]
Mobile Phase 0.01% Formic acid in water: Acetonitrile (40:60 v/v)[5][6]20mM Ammonium formate (pH 3.0): Acetonitrile (50:50 v/v)[7]Ethyl nitrile: Ammonium Acetate (80:20 v/v)Acetonitrile: 158 mg/L Ammonium carbonate in water (80:20 v/v)[8]
Flow Rate 0.8 mL/min[5][6]1.0 mL/min[7]0.5 mL/min0.9 mL/min[8]
Detection ESI+ (MRM)[5][6]ESI+ (MRM)[7]ESI+ (MRM)ESI+ (MRM)[8]
MRM Transition 406.0 -> 151.0[5][6]406.2 -> 151.0[7]406.0 -> 44.15Not Specified

Table 2: Comparison of Validation Parameters for Nebivolol Bioanalytical Methods

ParameterMethod 1Method 2Method 3Method 4 (Enantiomeric)
Linearity Range (pg/mL) 50 - 5000[5][6]10 - 4000[7]142 - 2840 ng/mL20 - 6000[8]
Correlation Coefficient (r²) > 0.99> 0.990.9994> 0.99[8]
LLOQ (pg/mL) 50[5]10[7]142 ng/mL20[8]
Accuracy (%) 87.00 - 100.40[5][6]Within ±15%Within ±15%85 - 115% (80-120% at LLOQ)[8]
Precision (%RSD) 0.33 - 8.67[5][6]0.7 - 8.2[7]Within 15%Within ±15% (±20% at LLOQ)[8]
Mean Recovery (%) 67.67[5][6]87.71[7]Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and evaluation of bioanalytical methods. Below are generalized experimental protocols for key validation experiments based on the reviewed literature and in alignment with ICH M10 guidelines.

Selectivity and Specificity
  • Objective: To demonstrate that the method can unequivocally measure nebivolol without interference from endogenous matrix components, metabolites, or concomitant medications.

  • Protocol:

    • Analyze at least six different lots of blank human plasma to investigate for any interfering peaks at the retention time of nebivolol and the internal standard (IS).

    • Spike blank plasma with the IS to ensure no interference at the retention time of nebivolol.

    • Spike blank plasma at the LLOQ concentration with nebivolol and the IS to confirm that the analyte can be detected and quantified at its lowest reportable concentration without significant interference.

  • Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be less than 20% of the response of the LLOQ. The response of interfering peaks at the retention time of the IS should be less than 5% of the response of the IS.

Matrix Effect
  • Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of nebivolol and the IS.

  • Protocol:

    • Extract blank plasma from at least six different sources.

    • Post-extraction, spike the extracts with nebivolol at low and high concentrations and the IS at the working concentration.

    • Prepare corresponding pure solutions of nebivolol and the IS in the mobile phase at the same concentrations.

    • Calculate the matrix factor by comparing the peak areas of the post-spiked samples to the peak areas of the pure solutions.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor calculated from the six lots of plasma should not be greater than 15%.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.

  • Protocol:

    • Prepare quality control (QC) samples in human plasma at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

    • Perform at least three separate analytical runs on different days.

    • In each run, analyze a calibration curve and at least five replicates of each QC level.

    • Calculate the intra-day and inter-day accuracy (as % bias) and precision (as % RSD).

  • Acceptance Criteria: For accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the %RSD should not exceed 15% (20% at the LLOQ).[8]

Stability
  • Objective: To evaluate the stability of nebivolol in human plasma under various conditions that may be encountered during sample handling, storage, and analysis.

  • Protocol:

    • Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze low and high QC samples after being kept at room temperature for a specified period (e.g., 4-24 hours).

    • Long-Term Stability: Analyze low and high QC samples after storage at a specified temperature (e.g., -20°C or -70°C) for a duration that covers the expected storage time of study samples.

    • Post-Preparative (Autosampler) Stability: Analyze processed low and high QC samples after storage in the autosampler for a specified period.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Validation Process

The following diagrams, generated using Graphviz, illustrate the typical workflow for a bioanalytical method validation and the logical steps involved in the analysis of nebivolol in a plasma sample.

Bioanalytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_reporting Reporting MethodDevelopment Method Development Protocol Validation Protocol Definition MethodDevelopment->Protocol Selectivity Selectivity & Specificity Protocol->Selectivity MatrixEffect Matrix Effect Protocol->MatrixEffect CalibrationCurve Calibration Curve & LLOQ Protocol->CalibrationCurve AccuracyPrecision Accuracy & Precision Protocol->AccuracyPrecision Recovery Recovery Protocol->Recovery Stability Stability Protocol->Stability ValidationReport Validation Report Generation Selectivity->ValidationReport MatrixEffect->ValidationReport CalibrationCurve->ValidationReport AccuracyPrecision->ValidationReport Recovery->ValidationReport Stability->ValidationReport

Caption: Bioanalytical Method Validation Workflow as per ICH M10.

Nebivolol_Sample_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing PlasmaSample Plasma Sample Collection SpikeIS Spike with Internal Standard PlasmaSample->SpikeIS Extraction Extraction (LLE or SPE) SpikeIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC-MS/MS Evaporation->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Concentration Calculation via Calibration Curve Integration->Calibration Report Generate Report Calibration->Report

Caption: Typical workflow for nebivolol analysis in plasma by LC-MS/MS.

Conclusion

The bioanalytical methods for nebivolol presented in this guide, predominantly utilizing LC-MS/MS, demonstrate high sensitivity, specificity, and reliability in accordance with FDA and ICH M10 guidelines. While all discussed methods are suitable for their intended purposes, the choice of a specific method will depend on the required sensitivity, the availability of instrumentation, and the specific context of the study (e.g., single enantiomer vs. racemic analysis). This guide serves as a valuable resource for researchers to compare and select the most appropriate bioanalytical strategy for their nebivolol-related drug development programs.

References

A Comparative Guide to Isotopically Labeled Nebivolol for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Rac)-Nebivolol-d2,15N with other isotopically labeled forms of nebivolol, primarily focusing on the widely used (Rac)-Nebivolol-d4. The objective is to assist researchers in selecting the most appropriate internal standard for quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Isotopically Labeled Internal Standards in Nebivolol Analysis

Nebivolol is a third-generation beta-blocker with a dual mechanism of action: highly selective β1-adrenergic receptor antagonism and nitric oxide (NO)-mediated vasodilation. Accurate quantification of nebivolol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Stable isotope-labeled (SIL) internal standards are the gold standard for such analyses as they exhibit nearly identical chemical and physical properties to the unlabeled analyte, co-elute chromatographically, and experience similar ionization effects, thus correcting for variability during sample preparation and analysis.

The most common SIL analog for nebivolol is the deuterated form, (Rac)-Nebivolol-d4. This guide will explore the theoretical advantages of a combined deuterium and nitrogen-15 labeled variant, this compound, and compare its potential performance characteristics against the established data for (Rac)-Nebivolol-d4.

Performance Comparison of Nebivolol Labeled Isotopes

Theoretical Advantages of this compound:

  • Increased Mass Difference: A mass difference of +3 amu (2 from deuterium and 1 from 15N) relative to the unlabeled analyte provides a greater separation on the mass spectrum, reducing the potential for isotopic cross-talk.

  • Reduced Risk of Isotopic Exchange: While deuterium labeling on carbon atoms is generally stable, there can be a risk of back-exchange under certain analytical conditions. Nitrogen-15 is a heavier, non-exchangeable isotope, which enhances the stability of the label.[1][2]

  • Mitigation of Isotope Effects: The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can sometimes lead to slight chromatographic separation from the unlabeled analyte.[3] While often negligible, a combined labeling strategy might offer a more closely co-eluting standard.

Established Performance of (Rac)-Nebivolol-d4:

(Rac)-Nebivolol-d4 has been successfully used as an internal standard in numerous validated LC-MS/MS methods for the quantification of nebivolol in various biological matrices.[4][5][6][7]

Data Presentation: Quantitative LC-MS/MS Parameters

The following table summarizes typical mass spectrometric and chromatographic parameters for the analysis of nebivolol using (Rac)-Nebivolol-d4 as an internal standard, as reported in various studies. These parameters would be expected to be similar for this compound, with a different precursor ion mass.

ParameterNebivolol(Rac)-Nebivolol-d4This compound (Predicted)Reference
Precursor Ion (m/z) 406.2410.2409.2[4][5][6]
Product Ion (m/z) 151.1151.0 / 151.1151.1[4][5][6]
Linearity Range 0.43 - 750 ng/mLN/AN/A[4]
50 - 5000 pg/mLN/AN/A[5]
10 - 4000 pg/mLN/AN/A[6]
Lower Limit of Quantification (LLOQ) 0.43 ng/mLN/AN/A[4]
50 pg/mLN/AN/A[5]
10 pg/mLN/AN/A[6]
Mean Recovery (%) 73.0 (plasma)68.7N/A[4][5]
87.785.0N/A[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the quantification of nebivolol using a deuterated internal standard. These protocols can be adapted for use with this compound.

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample, add 50 µL of the internal standard working solution ((Rac)-Nebivolol-d4).

  • Add 50 µL of 1 M ammonium formate (pH 3.0).

  • Add 650 µL of methyl tert-butyl ether (MTBE) and vortex for 20 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer approximately 420 µL of the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • LC Column: Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with formic acid, pH 3.5) and an organic solvent (e.g., a mixture of methanol and acetonitrile).[4]

  • Flow Rate: 0.8 mL/min.[5]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

Signaling Pathways of Nebivolol

Nebivolol exerts its therapeutic effects through two primary signaling pathways: blockade of the β1-adrenergic receptor in cardiac tissue and promotion of nitric oxide (NO) production in the endothelium.

nebivolol_signaling cluster_cardiac Cardiac Myocyte cluster_endothelial Endothelial Cell nebivolol_cardiac d-Nebivolol beta1_ar β1-Adrenergic Receptor nebivolol_cardiac->beta1_ar Blocks g_protein_s Gs Protein beta1_ar->g_protein_s ac Adenylyl Cyclase g_protein_s->ac camp cAMP ac->camp pka PKA camp->pka cardiac_effects Decreased Heart Rate Decreased Contractility pka->cardiac_effects nebivolol_endothelial l-Nebivolol beta3_ar β3-Adrenergic Receptor nebivolol_endothelial->beta3_ar Activates g_protein_i Gi Protein beta3_ar->g_protein_i pi3k PI3K g_protein_i->pi3k akt Akt pi3k->akt enos eNOS akt->enos Phosphorylates no Nitric Oxide (NO) enos->no vasodilation Vasodilation no->vasodilation

Caption: Dual signaling pathway of nebivolol.

Experimental Workflow for Nebivolol Quantification

The following diagram illustrates a typical workflow for the quantification of nebivolol in a biological sample using an isotopically labeled internal standard.

experimental_workflow start Biological Sample (e.g., Plasma) add_is Spike with Internal Standard (this compound or d4) start->add_is extraction Liquid-Liquid Extraction (e.g., with MTBE) add_is->extraction evaporation Evaporation of Organic Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis (MRM Mode) reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing result Concentration of Nebivolol data_processing->result

Caption: Bioanalytical workflow for nebivolol.

Conclusion

(Rac)-Nebivolol-d4 is a well-established and validated internal standard for the bioanalysis of nebivolol. While this compound is not commonly available, it theoretically presents advantages in terms of a larger mass shift and potentially increased stability due to the inclusion of a ¹⁵N label. For routine bioanalysis, (Rac)-Nebivolol-d4 has demonstrated robust performance. However, for researchers developing novel high-sensitivity assays or investigating potential in-source fragmentation or isotopic exchange, the synthesis and use of a combined labeled standard like this compound could be a valuable consideration. The experimental protocols and data presented in this guide for (Rac)-Nebivolol-d4 provide a strong foundation for the development and validation of methods using alternative isotopically labeled internal standards.

References

Determining the accuracy and precision of nebivolol quantification using (Rac)-Nebivolol-d2,15N

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and precise quantification of nebivolol, a third-generation beta-blocker with vasodilatory properties, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. While the isotopically labeled internal standard (Rac)-Nebivolol-d2,15N is specified, publicly available data on its specific use is limited. However, a comprehensive evaluation of alternative methods employing other internal standards and analytical techniques provides valuable insights into the performance of nebivolol quantification assays. This guide objectively compares various validated methods, presenting their experimental data and protocols to aid researchers in selecting the most suitable approach for their needs.

Experimental Methodologies

A variety of analytical techniques have been employed for the quantification of nebivolol in biological matrices, primarily utilizing High-Performance Liquid Chromatography (HPLC) coupled with different detection methods.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Nebivolol-d4 as Internal Standard

This method offers high sensitivity and selectivity for the simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma.[1]

  • Sample Preparation: Protein precipitation.

  • Chromatographic Separation: Achieved on a reverse phase Zorbax SB-C18 column (4.6 × 100 mm, 3.5 µm).[1]

  • Mobile Phase: A gradient mixture of an aqueous buffer (5 mM ammonium acetate, pH 3.5 with formic acid) and an organic phase (methanol and acetonitrile, 25:75, v/v).[1]

  • Detection: Electrospray positive ionization (ESI) mode, monitoring the transition of 406.2/151.1 for nebivolol.[1]

2. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This approach is a more accessible and cost-effective method for nebivolol quantification in plasma and pharmaceutical preparations. Various internal standards have been utilized with this technique.

  • Method with Amlodipine Besylate as Internal Standard:

    • Sample Preparation: Not specified in the abstract.

    • Chromatographic Separation: Reversed-phase Knauer C18 column.[2]

    • Mobile Phase: Acetonitrile, methanol, and 0.1N orthophosphoric acid (80:20:10).[2]

    • Detection: UV detector at a wavelength of 272 nm.[2]

  • Method for Simultaneous Determination with Valsartan:

    • Sample Preparation: Not specified in the abstract.

    • Chromatographic Separation: Symmetry C18 column (150 × 4.6 mm, 5 µm).[3][4]

    • Mobile Phase: 0.01 N potassium dihydrogen phosphate (pH 3.0) and acetonitrile (60:40).[3][4]

    • Detection: UV detection at 280 nm.[3][4]

  • Method without a specified Internal Standard:

    • Chromatographic Separation: Ace C18 column.

    • Mobile Phase: Methanol and water (70:30, v/v).[5]

    • Detection: UV detection at 282 nm.[5]

Performance Comparison

The performance of these methods is evaluated based on their accuracy, precision, linearity, and sensitivity (Limits of Detection and Quantification).

Parameter LC-MS/MS with Nebivolol-d4 [1]RP-HPLC with Amlodipine Besylate [2]RP-HPLC (Simultaneous with Valsartan) [3][4]RP-HPLC (No Internal Standard) [5][6]RP-HPLC (Stability Indicating) [7]
Matrix Aqueous Humor & PlasmaRat PlasmaHuman PlasmaPharmaceutical PreparationsTablet Dosage Forms
Linearity Range 0.43 - 750 ng/mL400 - 1800 ng/mL0.5 - 10 ng/mL0.25 - 8.0 µg/mL0.2 - 10 µg/mL
Accuracy (% Bias) ≤ 11.4%Not specifiedNot specifiedBetter than 3.00% (relative error)Recovery: 98.68 - 100.86%
Intra-day Precision (% RSD) Within 11.4%Not specifiedNot specified< 4.82%Not specified
Inter-day Precision (% RSD) Within 11.4%Not specifiedNot specified< 4.82%Not specified
LOD Not specified40.24 ng/mLNot specified0.10 µg/mL0.06 µg/mL
LOQ Not specified121.94 ng/mL0.5 ng/mL0.25 µg/mL0.2 µg/mL

Experimental and Signaling Pathway Visualizations

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for nebivolol quantification and the signaling pathway associated with its vasodilatory effects.

G Experimental Workflow for Nebivolol Quantification cluster_0 Sample Collection & Preparation cluster_1 Chromatographic Analysis cluster_2 Detection & Quantification Biological_Matrix Biological Matrix (Plasma, etc.) Internal_Standard Addition of Internal Standard Biological_Matrix->Internal_Standard Protein_Precipitation Protein Precipitation Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection HPLC_Injection HPLC Injection Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Detection Detection (MS/MS or UV) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification G Nebivolol-Induced Vasodilation Pathway Nebivolol Nebivolol Beta3_Adrenergic_Receptor β3-Adrenergic Receptor Nebivolol->Beta3_Adrenergic_Receptor agonism eNOS_Activation eNOS Activation Beta3_Adrenergic_Receptor->eNOS_Activation NO_Production Nitric Oxide (NO) Production eNOS_Activation->NO_Production catalyzes L_Arginine L_Arginine L_Arginine->NO_Production Guanylate_Cyclase Guanylate Cyclase Activation NO_Production->Guanylate_Cyclase cGMP_Increase Increased cGMP Guanylate_Cyclase->cGMP_Increase Vasodilation Vasodilation cGMP_Increase->Vasodilation

References

Linearity assessment of the calibration curve for nebivolol with its labeled standard

Author: BenchChem Technical Support Team. Date: November 2025

Linearity Assessment of Nebivolol Calibration Curves: A Comparative Guide

For researchers, scientists, and professionals in drug development, establishing a robust and reliable calibration curve is fundamental for the accurate quantification of active pharmaceutical ingredients (APIs) like nebivolol. This guide provides a comparative overview of the linearity assessment for nebivolol calibration curves, with a focus on methods employing its labeled isotopic standard. The data presented is compiled from various validated analytical methods, offering insights into expected performance across different techniques.

Comparative Analysis of Linearity Parameters

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For nebivolol, various studies have established linearity over a range of concentrations using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a labeled internal standard, such as nebivolol-d4, is a common practice in LC-MS/MS methods to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3]

Below is a summary of linearity data from several published methods for the quantification of nebivolol.

Analytical TechniqueInternal StandardLinearity RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSNebivolol-d40.43–750 ng/mL> 0.99Not ReportedNot Reported[1]
LC-MS/MSNot Specified5 pg/mL–50 ng/mL0.9972 pg/mL5 pg/mL[4][5]
LC-MS/MSNebivolol-d450–5000 pg/mLNot Reported30 pg/mL50 pg/mL[2]
LC-MS/MSAmlodipine0.025–25 ng/mL0.99860.008 ng/mLNot Reported[6]
RP-HPLCNot Specified10-50 ppm (µg/mL)0.9990.15 ppm0.5 ppm[7]
RP-HPLCNot Specified0.2-10 µg/mL0.99910.06 µg/mL0.2 µg/mL[8]
RP-HPLCAmlodipine Besylate400–1800 ng/mLNot Reported40.24 ng/mL121.94 ng/mL[9][10]
RP-HPLCNot Specified12.5-37.5 µg/ml0.9994Not ReportedNot Reported[11]

Detailed Experimental Protocols

The following are representative protocols for the quantitative analysis of nebivolol, providing a basis for methodological comparison.

Protocol 1: LC-MS/MS with Labeled Internal Standard

This method is highly sensitive and specific, making it suitable for bioanalytical applications where low concentrations of nebivolol are expected.

  • Sample Preparation : Protein precipitation is a common method for extracting nebivolol from biological matrices like plasma.[1] A typical procedure involves adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins. The supernatant containing the analyte and internal standard is then collected for analysis.

  • Chromatographic Conditions :

    • Column : A reverse-phase C18 column, such as a Zorbax SB-C18 (4.6 x 100 mm, 3.5 µm), is often used for separation.[1]

    • Mobile Phase : A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with formic acid) and an organic phase (e.g., a mixture of methanol and acetonitrile) is employed.[1]

    • Flow Rate : A flow rate of around 0.8 mL/min is typically used.[2]

  • Mass Spectrometric Conditions :

    • Ionization Mode : Electrospray ionization (ESI) in the positive mode is commonly used for nebivolol.[1]

    • Detection Mode : Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

    • MRM Transitions :

      • Nebivolol: m/z 406.2 → 151.1[1][6]

      • Nebivolol-d4 (Internal Standard): m/z 410.20 → 151.00[2]

Protocol 2: RP-HPLC with UV Detection

This method is widely used for the analysis of pharmaceutical formulations and offers a balance of performance and accessibility.

  • Sample Preparation : For tablet dosage forms, a representative number of tablets are crushed into a fine powder. A portion of the powder equivalent to a specific amount of nebivolol is accurately weighed and dissolved in a suitable solvent, often the mobile phase itself. The solution is then sonicated and filtered before injection.

  • Chromatographic Conditions :

    • Column : A C18 column is the standard choice for the separation of nebivolol.[7][8]

    • Mobile Phase : A mixture of a buffer (e.g., 0.05 M potassium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile is common.[7] The ratio can be adjusted to optimize the separation.

    • Flow Rate : A typical flow rate is 1.0 ml/min.[7]

    • Detection : UV detection is performed at a wavelength where nebivolol exhibits significant absorbance, such as 225 nm or 281 nm.[7]

Workflow for Linearity Assessment

The following diagram illustrates the typical workflow for establishing the linearity of a calibration curve for nebivolol.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_solution Prepare Nebivolol Stock Solution serial_dilution Perform Serial Dilutions for Calibration Standards stock_solution->serial_dilution is_stock Prepare Labeled IS Stock Solution spike_is Spike IS into Standards and QCs is_stock->spike_is serial_dilution->spike_is qc_samples Prepare Quality Control (QC) Samples qc_samples->spike_is sample_extraction Sample Extraction (if applicable) spike_is->sample_extraction instrument_analysis Inject Samples into LC-MS/MS or HPLC sample_extraction->instrument_analysis peak_integration Integrate Peak Areas of Analyte and IS instrument_analysis->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation calibration_curve Construct Calibration Curve ratio_calculation->calibration_curve regression_analysis Perform Linear Regression Analysis calibration_curve->regression_analysis

References

Comparative analysis of different LC-MS/MS platforms for nebivolol quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nebivolol, a third-generation beta-blocker with vasodilating properties, is crucial in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[2] This guide provides a comparative analysis of different LC-MS/MS methodologies reported in the literature, offering a comprehensive overview of their performance characteristics and experimental protocols to aid researchers in selecting the most suitable platform for their specific needs.

Performance Comparison of LC-MS/MS Methods

The choice of an LC-MS/MS platform and methodology can significantly impact the sensitivity, speed, and robustness of nebivolol quantification. The following table summarizes the key performance parameters of various validated methods, providing a snapshot of their capabilities.

ParameterMethod 1Method 2Method 3Method 4Method 5
LC System HPLCUPLC-MS/MSHPLCLC-MS/MSHPLC
MS System MDS Sciex API 4000Not SpecifiedNot SpecifiedShimadzu LC-MS/MS 8030Not Specified
Matrix Human PlasmaHuman PlasmaAqueous Humor & PlasmaHuman PlasmaHuman Plasma
Sample Prep Liquid-Liquid ExtractionHybrid ExtractionProtein PrecipitationLiquid-Liquid ExtractionSolid Phase Extraction
LLOQ (pg/mL) 30[4]2543014200020
Linearity (pg/mL) 50 - 5000[4]25 - 4000[1]430 - 750000[5]142 - 2840 ng/mL[6]20 - 6000[7]
Intra-day Precision (%RSD) 0.33 - 8.67[4]Not Specified< 11.4[5]Not Specified< 15[7]
Inter-day Precision (%RSD) 0.33 - 8.67[4]Not Specified< 11.4[5]Not Specified< 15[7]
Accuracy (%) 87.00 - 100.40[4]Not SpecifiedBias < 11.4[5]Not Specified85 - 115[7]
Recovery (%) 67.67[4]Not Specified~73[5]Not SpecifiedNot Specified
Internal Standard Nebivolol-D4[4]Not SpecifiedNebivolol-d4[5]Amlodipine[6]Racemic Nebivolol D4[7]

Experimental Protocols: A Closer Look

The success of nebivolol quantification is intrinsically linked to the meticulous execution of the experimental protocol. Below are detailed methodologies from selected studies, highlighting the variations in sample preparation and chromatographic conditions.

Methodology 1: Liquid-Liquid Extraction (LLE) with HPLC-MS/MS

This method, developed for the determination of nebivolol in human plasma, demonstrates a robust and sensitive approach.[4]

  • Sample Preparation: A liquid-liquid extraction was employed to isolate nebivolol from the plasma matrix.[4]

  • Chromatography:

    • Column: Waters Symmetry C18 (4.6 x 150 mm, 5 µm)[4]

    • Mobile Phase: 0.01% v/v Formic acid in water and Acetonitrile (40:60)[4]

    • Flow Rate: 0.8 mL/min[4]

    • Run Time: 2.00 min[4]

  • Mass Spectrometry:

    • Instrument: MDS Sciex API 4000 triple quadrupole mass spectrometer[4]

    • Ionization: Turbo-Ion spray source[4]

    • Mode: Multiple Reaction Monitoring (MRM)[4]

    • Transitions: Nebivolol: m/z 406.00 → 151.00; Nebivolol-D4 (IS): m/z 410.20 → 151.00[1][4]

Methodology 2: Protein Precipitation (PPT) for Aqueous Humor and Plasma

This high-throughput method was developed for the simultaneous quantification of nebivolol and labetalol.[5]

  • Sample Preparation: A simple protein precipitation technique was utilized.[5]

  • Chromatography:

    • Column: Zorbax SB-C18 (4.6 × 100 mm, 3.5 µm)[5]

    • Mobile Phase: A mixture of an aqueous buffer (5 mM ammonium acetate with formic acid, pH 3.5) and an organic phase (methanol and acetonitrile, 25:75 v/v) in a 30:70 v/v ratio.[5]

  • Mass Spectrometry:

    • Ionization: Electrospray positive ionization (ESI)[5]

    • Transitions: Nebivolol: m/z 406.2 → 151.1[5]

Methodology 3: Solid Phase Extraction (SPE) for Enantiomeric Separation

This study focused on the simultaneous determination of nebivolol enantiomers in human plasma.[7]

  • Sample Preparation: Solid phase extraction using ion exchange cartridges.[7]

  • Chromatography:

    • Column: Chiralpack AY-RH (150 mm × 4.6 mm, 5 µm)[7]

    • Mobile Phase: Acetonitrile and 158 mg/L ammonium carbonate in water (80:20 v/v)[7]

    • Flow Rate: 0.9 mL/min[7]

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray (ESI+)[7]

    • Mode: Multiple Reaction Monitoring (MRM)[7]

General Workflow for Nebivolol Quantification

The following diagram illustrates a typical workflow for the quantification of nebivolol in biological matrices using LC-MS/MS. This process encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Nebivolol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalMatrix Biological Matrix (e.g., Plasma, Aqueous Humor) AddIS Addition of Internal Standard BiologicalMatrix->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Injection LC Injection Evaporation->LC_Injection LC_Separation Chromatographic Separation (e.g., C18 or Chiral Column) LC_Injection->LC_Separation MS_Ionization Ionization (e.g., ESI) LC_Separation->MS_Ionization MS_Analysis Tandem MS Analysis (MRM Mode) MS_Ionization->MS_Analysis PeakIntegration Peak Integration MS_Analysis->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification

A generalized workflow for LC-MS/MS based quantification of nebivolol.

Concluding Remarks

The selection of an appropriate LC-MS/MS platform for nebivolol quantification is dependent on the specific requirements of the study. For high-throughput analysis, a simple protein precipitation method coupled with a fast LC gradient may be sufficient. For studies requiring high sensitivity to measure low concentrations of nebivolol, a more rigorous sample preparation technique like liquid-liquid or solid-phase extraction, combined with a sensitive triple quadrupole mass spectrometer, is often necessary. Furthermore, for the analysis of nebivolol's stereoisomers, a chiral chromatographic separation is mandatory.[7][8]

The methods presented here, utilizing various combinations of sample preparation and LC-MS/MS instrumentation, have all been successfully validated and applied to determine nebivolol concentrations in biological samples. Researchers should carefully consider the desired limit of quantification, sample matrix, and throughput needs when choosing a method. The detailed protocols and performance data in this guide serve as a valuable resource for developing and implementing robust and reliable bioanalytical methods for nebivolol.

References

A Comparative Guide to the Bioanalysis of Nebivolol: Inter-day and Intra-day Precision and Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of validated bioanalytical methods for the determination of nebivolol, a cardioselective beta-blocker, with a focus on inter-day and intra-day precision and accuracy. The data presented is compiled from various studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), offering insights into the performance of these methods.

Performance Data Overview

The precision and accuracy of an analytical method are critical parameters in its validation. Precision, typically expressed as the coefficient of variation (%CV), measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Accuracy, often expressed as percent bias or percent recovery, refers to the closeness of the mean test results obtained by the method to the true value. The following tables summarize the inter-day and intra-day precision and accuracy data for nebivolol bioanalysis from different validated methods.

LC-MS/MS Methods

Liquid chromatography-tandem mass spectrometry is a widely used technique for the bioanalysis of drugs due to its high sensitivity and selectivity.

Biological MatrixConcentration RangeInter-Day Precision (%CV)Intra-Day Precision (%CV)Inter-Day Accuracy (% Bias)Intra-Day Accuracy (% Bias)Reference
Human Plasma50 - 5000 pg/mL0.33 - 8.67%0.33 - 8.67%87.00 - 100.40% (as % of nominal)87.00 - 100.40% (as % of nominal)[1]
Human Plasma (Enantiomers)20 - 6000 pg/mL< 15%< 15%85 - 115% (as % of nominal)85 - 115% (as % of nominal)[2]
Aqueous Humor & Plasma0.43 - 750 ng/mL< 11.4%< 11.4%≤ 11.4%≤ 9.6% (Aqueous Humor), ≤ 11.4% (Plasma)[3]
Human Plasma50 - 10,000 pg/mL< 10%< 10%Well within acceptable limitsWell within acceptable limits[4]
HPLC Methods

High-performance liquid chromatography, often coupled with UV or fluorescence detection, provides a cost-effective alternative for bioanalysis, albeit sometimes with lower sensitivity compared to LC-MS/MS.

Biological MatrixConcentration RangeInter-Day Precision (%CV)Intra-Day Precision (%CV)Inter-Day Accuracy (% Relative Error)Intra-Day Accuracy (% Relative Error)Reference
Rat Plasma0.4 - 1.8 µg/mLNot ReportedNot Reported92.27 - 96.42% (as % Recovery)92.27 - 96.42% (as % Recovery)[5]
Human Plasma0.5 - 10 ng/mL0.19 - 2.00%0.17 - 2.68%99.84 - 99.98% (as % of nominal)99.13 - 100.44% (as % of nominal)[6]
Pharmaceutical Preparations0.25 - 8.0 µg/mL< 4.82%< 4.82%< 3.00%< 3.00%[7]
Human Plasma0.2 - 20 ng/mLNot ReportedNot Reported98.4 ± 3.3% (as % Recovery)98.4 ± 3.3% (as % Recovery)[8]

Experimental Workflows and Methodologies

The choice of bioanalytical method depends on the required sensitivity, the nature of the biological matrix, and the available instrumentation. Below are detailed experimental protocols from selected studies, highlighting different approaches to sample preparation and analysis.

Method 1: LC-MS/MS with Protein Precipitation

This method is noted for its simplicity and high throughput.

  • Sample Preparation : Protein precipitation is a straightforward technique for removing proteins from the biological sample. To a plasma or aqueous humor sample, an organic solvent like acetonitrile or methanol is added to precipitate the proteins. After centrifugation, the supernatant containing the analyte of interest is collected for analysis.[3]

  • Chromatography : A reverse-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 100 mm, 3.5 µm) is typically used for chromatographic separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with formic acid) and an organic phase (e.g., a mixture of methanol and acetonitrile).[3]

  • Detection : Detection is performed using a tandem mass spectrometer in the positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) mode is used for quantification, with specific precursor-to-product ion transitions for nebivolol (e.g., m/z 406.2 → 151.1) and its internal standard.[1][3]

Method 2: LC-MS/MS with Solid-Phase Extraction (SPE)

SPE offers a more rigorous clean-up of the sample compared to protein precipitation, which can be beneficial for achieving lower limits of quantification.

  • Sample Preparation : This method is used for the simultaneous determination of nebivolol enantiomers.[2] Ion-exchange cartridges are employed to extract the analytes from human plasma. The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes with an appropriate solvent.[2]

  • Chromatography : Chiral chromatography is necessary to separate the enantiomers. A chiral column is used with a mobile phase such as acetonitrile and ammonium carbonate in water.[2]

  • Detection : Similar to other LC-MS/MS methods, quantification is achieved using MRM in the positive ion mode.[2]

Method 3: LC-MS/MS with Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that can provide very clean extracts.

  • Sample Preparation : The analyte is extracted from the human plasma sample using an immiscible organic solvent. One study utilized a mixture of diethyl ether and dichloromethane.[4] After vortexing and centrifugation, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.[4]

  • Chromatography : A C18 reversed-phase column is used for separation with an isocratic mobile phase, for instance, a mixture of water, acetonitrile, and formic acid.[4]

  • Detection : A tandem mass spectrometer in MRM mode is used for detection and quantification.[4]

Method 4: RP-HPLC with UV or Fluorescence Detection

This method is a viable alternative when LC-MS/MS is not available or required.

  • Sample Preparation : Sample preparation can involve protein precipitation with an organic solvent like acetonitrile.[8]

  • Chromatography : Reversed-phase HPLC is performed on a C18 column. The mobile phase can be a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[8]

  • Detection : UV detection can be used, but fluorescence detection offers higher sensitivity for nebivolol, with excitation and emission wavelengths set appropriately (e.g., 288 nm and 310 nm, respectively).[8]

Bioanalytical Workflow for Nebivolol

The following diagram illustrates a generalized workflow for the bioanalysis of nebivolol, from sample collection to data analysis.

Nebivolol_Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma, Aqueous Humor) Add_IS Add Internal Standard Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Add_IS->SPE LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation_Reconstitution Evaporation & Reconstitution SPE->Evaporation_Reconstitution LLE->Evaporation_Reconstitution Final_Extract Final Extract for Injection Centrifugation->Final_Extract Evaporation_Reconstitution->Final_Extract HPLC_System HPLC System Final_Extract->HPLC_System Chromatographic_Separation Chromatographic Separation (C18 or Chiral Column) HPLC_System->Chromatographic_Separation Detector Detection Chromatographic_Separation->Detector MS_MS Tandem Mass Spectrometry (MS/MS) Detector->MS_MS UV_Fluorescence UV or Fluorescence Detector Detector->UV_Fluorescence Data_Acquisition Data Acquisition Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation Report Final Report Concentration_Calculation->Report

Caption: Generalized workflow for the bioanalysis of nebivolol.

References

Safety Operating Guide

Proper Disposal of (Rac)-Nebivolol-d2,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of (Rac)-Nebivolol-d2,15N, a stable isotope-labeled compound. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations.

Compound Identification and Key Properties

This compound is a form of Nebivolol labeled with stable isotopes, deuterium (d2) and Nitrogen-15 (15N). As these are stable, non-radioactive isotopes, no special precautions for radioactivity are required.[1][] The disposal procedures are therefore determined by the chemical properties and toxicity of the Nebivolol molecule itself.

Physical and Chemical Properties Summary:

PropertyData
Physical State Solid, Crystal - Powder
Color White to Almost White
Melting Point 226°C
Hazard Class Harmful if swallowed (Acute toxicity, Oral, Category 4)[3]
Environmental Hazard Very toxic to aquatic life with long-lasting effects[4][5][6]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal preparation, appropriate personal protective equipment should be worn.

Recommended Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7]Protects against dust and splashes.
Hand Protection Protective gloves (e.g., nitrile rubber).[8]Prevents skin contact.
Body Protection Impervious clothing, lab coat.[7][9]Prevents contamination of personal clothing.
Respiratory Protection Dust respirator (if dust is generated).[8]Prevents inhalation of the compound.

Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or flushed down the drain.[5][10]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with general laboratory waste.[1]

    • Collect waste in a dedicated, properly labeled, and sealed container. The container should be suitable for hazardous chemical waste.

  • Labeling:

    • Clearly label the waste container with the chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., "Harmful," "Dangerous for the environment").

  • Storage:

    • Store the sealed waste container in a designated, secure area for hazardous waste collection.

    • Keep the container in a cool, well-ventilated place, away from incompatible materials.[9]

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[7]

    • Provide the disposal company with the Safety Data Sheet (SDS) for Nebivolol.

    • Ensure that all local, state, and federal regulations for hazardous waste disposal are followed.[7][9]

Accidental Spill Cleanup

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Cleanup Protocol:

StepAction
1. Evacuate Evacuate unnecessary personnel from the spill area.[7]
2. Ventilate Ensure adequate ventilation.[7][9]
3. Wear PPE Wear the appropriate PPE as listed in the table above.[7]
4. Containment Prevent the spill from spreading and from entering drains or water courses.[4][9]
5. Cleanup (Solid) For solid spills, carefully sweep up or vacuum the material.[8] Avoid generating dust.[8] Moisten with water to prevent dusting if necessary.[8]
6. Cleanup (Liquid) If dissolved, absorb the solution with an inert material (e.g., vermiculite, sand).
7. Collect Waste Place the spilled material and any contaminated cleaning supplies into a sealed container for hazardous waste.[4][8]
8. Decontaminate Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) followed by soap and water.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste is_radioactive Is the Isotope Radioactive? start->is_radioactive stable_isotope No (d2, 15N are stable isotopes) is_radioactive->stable_isotope No radioactive_isotope Yes is_radioactive->radioactive_isotope Yes handle_as_chemical Handle as Chemical Waste Based on Nebivolol Properties stable_isotope->handle_as_chemical radioactive_protocol Follow Institutional Radiation Safety Protocol radioactive_isotope->radioactive_protocol ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) handle_as_chemical->ppe segregate Segregate from General Waste ppe->segregate label_container Label as Hazardous Waste segregate->label_container store Store in Designated Area label_container->store contact_disposal Contact Licensed Hazardous Waste Disposal Company store->contact_disposal follow_regulations Follow Local, State, and Federal Regulations contact_disposal->follow_regulations end End: Proper Disposal follow_regulations->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.